molecular formula C9H13BrN2 B1283680 5-bromo-N-butylpyridin-2-amine CAS No. 280116-80-5

5-bromo-N-butylpyridin-2-amine

Cat. No.: B1283680
CAS No.: 280116-80-5
M. Wt: 229.12 g/mol
InChI Key: NKIGJAVDIHVPRE-UHFFFAOYSA-N
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Description

5-bromo-N-butylpyridin-2-amine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-6-11-9-5-4-8(10)7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGJAVDIHVPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573062
Record name 5-Bromo-N-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280116-80-5
Record name 5-Bromo-N-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Protocol for 5-bromo-N-butylpyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway Overview

The proposed synthesis of 5-bromo-N-butylpyridin-2-amine involves a two-step conceptual pathway, starting from the commercially available 2-aminopyridine. The initial step is the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This intermediate is then subjected to N-alkylation with butanal via reductive amination to afford the final product.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (e.g., NBS or Br2) C This compound B->C Reductive Amination (Butanal, NaBH(OAc)3 or NaBH3CN) Experimental_Workflow cluster_0 Synthesis of 2-Amino-5-bromopyridine cluster_1 Synthesis of this compound A1 Dissolve 2-Aminopyridine in Acetonitrile A2 Cool to 0-5 °C A1->A2 A3 Add NBS A2->A3 A4 Stir at RT A3->A4 A5 Workup & Purification A4->A5 A6 Characterization A5->A6 B1 Combine 2-Amino-5-bromopyridine, Butanal, and Acetic Acid in DCM A6->B1 Intermediate B2 Add NaBH(OAc)3 B1->B2 B3 Stir at RT B2->B3 B4 Quench & Workup B3->B4 B5 Purification (Column Chromatography) B4->B5 B6 Characterization B5->B6 Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs SM Starting Materials (2-Aminopyridine, Butanal) Bromination Bromination SM->Bromination ReductiveAmination Reductive Amination SM->ReductiveAmination Reagents Reagents (NBS, NaBH(OAc)3) Reagents->Bromination Reagents->ReductiveAmination Solvents Solvents (Acetonitrile, DCM) Solvents->Bromination Solvents->ReductiveAmination Intermediate Intermediate (2-Amino-5-bromopyridine) Bromination->Intermediate Byproducts Byproducts & Waste Bromination->Byproducts Product Final Product (this compound) ReductiveAmination->Product ReductiveAmination->Byproducts Intermediate->ReductiveAmination

References

In-Depth Technical Guide: Characterization of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the compound 5-bromo-N-butylpyridin-2-amine. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide presents a combination of data from closely related analogs, predicted spectroscopic characteristics, and a representative synthesis protocol. This information is intended to serve as a valuable resource for researchers working with this and similar chemical entities.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its close structural analogs. This comparative data provides a strong foundation for the expected characteristics of the target compound.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted/Analog-Based)5-bromo-N,N-dimethylpyridin-2-amine[1]2-Amino-5-bromopyridine[2]
Molecular Formula C₉H₁₃BrN₂C₇H₉BrN₂C₅H₅BrN₂
Molecular Weight 229.12 g/mol 201.06 g/mol 173.01 g/mol
Physical Form Predicted to be a solid or oil at room temperature.Solid[1]Solid
Melting Point Not available41-44 °C[1]133-138 °C
Boiling Point Not available253.5 °C at 760 mmHg[1]Not available
CAS Number Not assigned26163-07-5[1][3]1072-97-5[2]

Table 2: Spectroscopic Data (¹H NMR)

Predicted data for this compound is based on the analysis of related structures and standard chemical shift values.

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, AssignmentSolvent
This compound (Predicted) ~8.1 (d, 1H, H-6), ~7.4 (dd, 1H, H-4), ~6.3 (d, 1H, H-3), ~4.5-5.0 (br s, 1H, NH), ~3.3 (t, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)CDCl₃
5-bromo-2-methylpyridin-3-amine [4]7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br.s, 2H), 2.25 (s, 3H)CDCl₃
N-[5-Bromo-2-methylpyridine-3-yl]acetamide [5]7.8 (s, 1H-pyridine), 7.38 (s, 1H-pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃)CDCl₃

Table 3: Spectroscopic Data (¹³C NMR)

Predicted data for this compound is based on the analysis of related structures and standard chemical shift values.

CompoundPredicted Chemical Shifts (δ) ppmSolvent
This compound (Predicted) ~158 (C-2), ~148 (C-6), ~140 (C-4), ~108 (C-3), ~107 (C-5), ~43 (N-CH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃)CDCl₃
N-[5-Bromo-2-methylpyridine-3-yl]acetamide [5]16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1CDCl₃ + CD₃OD

Table 4: Spectroscopic Data (IR and Mass Spectrometry)

Predicted data for this compound is based on the analysis of related structures and spectroscopic principles.

Spectroscopic TechniquePredicted/Expected Peaks for this compound
IR Spectroscopy ~3400-3250 cm⁻¹ (N-H stretch, single band for secondary amine), ~2960-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=C and C=N stretch, aromatic), ~1500 cm⁻¹ (N-H bend), ~1300-1000 cm⁻¹ (C-N stretch)
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 228 and 230 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation would likely involve loss of the butyl chain.

Experimental Protocols

A plausible synthetic route to this compound is the N-alkylation of 2-amino-5-bromopyridine. Below is a detailed, representative protocol for this transformation.

Synthesis of this compound

This procedure is based on established methods for the N-alkylation of aminopyridines.

Materials:

  • 2-Amino-5-bromopyridine

  • 1-Bromobutane (or other suitable butylating agent)

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow.

synthesis_pathway reactant1 2-Amino-5-bromopyridine reagents NaH, DMF reactant1->reagents reactant2 1-Bromobutane reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

experimental_workflow A Reaction Setup: 2-Amino-5-bromopyridine in DMF B Deprotonation: Add NaH at 0°C A->B C Alkylation: Add 1-Bromobutane B->C D Workup: Aqueous Quench and Extraction C->D E Purification: Column Chromatography D->E F Characterization: NMR, MS, IR E->F

Caption: Experimental workflow for synthesis and analysis.

References

Spectroscopic and Spectrometric Characterization of 5-bromo-N-butylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental NMR and mass spectrometry data for 5-bromo-N-butylpyridin-2-amine is limited. The data presented in this guide is predicted based on established principles of spectroscopy and spectrometry and analysis of structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected analytical data and the methodologies for its acquisition.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and the characteristic behavior of n-butyl groups in NMR and mass spectrometry.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the n-butyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating amino group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet1HH-6 (Pyridine)
~7.50Doublet of Doublets1HH-4 (Pyridine)
~6.40Doublet1HH-3 (Pyridine)
~4.80Broad Singlet1HN-H
~3.30Triplet2HN-CH₂
~1.60Multiplet2HN-CH₂-CH₂
~1.40Multiplet2HCH₂-CH₃
~0.95Triplet3HCH₃
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~158.0C-2 (Pyridine)
~148.0C-6 (Pyridine)
~140.0C-4 (Pyridine)
~108.0C-3 (Pyridine)
~105.0C-5 (Pyridine)
~43.0N-CH₂
~31.0N-CH₂-CH₂
~20.0CH₂-CH₃
~14.0CH₃
Predicted Mass Spectrometry Data

Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

m/z ValueIonDescription
231/233[M+H]⁺Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
174/176[M-C₄H₉]⁺Fragment resulting from the loss of the butyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[1][2]

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

  • Place the sample into the NMR magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the preparation of a sample for analysis by ESI-MS to determine its molecular weight and fragmentation pattern.[3][4][5][6][7]

Sample Preparation:

  • Prepare a stock solution of the purified this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[3][4]

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent system suitable for electrospray, typically a mixture of methanol or acetonitrile with a small percentage of water and often 0.1% formic acid to promote protonation.[3][4]

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[3][4]

  • Transfer the filtered solution to a clean autosampler vial.

Data Acquisition:

  • Set up the ESI-MS instrument in positive ion mode.

  • Optimize the ion source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the analyte.

  • Infuse the sample solution into the mass spectrometer at a constant flow rate.

  • Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecular ion.

  • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas like argon.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analytical characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2,5-dibromopyridine and n-butylamine) reaction Chemical Reaction (e.g., Buchwald-Hartwig Amination) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) ms Mass Spectrometry (ESI-MS) final_product->nmr final_product->ms

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data Analysis Logic

This diagram illustrates the logical relationship between the acquired spectroscopic data and the structural elucidation of the target molecule.

G cluster_data Acquired Data cluster_info Derived Information h_nmr ¹H NMR (Chemical Shift, Multiplicity, Integration) proton_env Proton Environments and Connectivity h_nmr->proton_env c_nmr ¹³C NMR (Number of signals, Chemical Shift) carbon_backbone Carbon Skeleton c_nmr->carbon_backbone ms Mass Spectrometry (Molecular Ion, Isotope Pattern, Fragmentation) molecular_formula Molecular Formula and Key Fragments ms->molecular_formula structure Final Structure This compound proton_env->structure carbon_backbone->structure molecular_formula->structure

Caption: Logical flow from spectral data to structure elucidation.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and chemical properties of 5-bromo-N-butylpyridin-2-amine. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data from computational models with established experimental protocols for the synthesis of structurally similar molecules.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring brominated at the 5-position and substituted with a butylamino group at the 2-position.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₃BrN₂
Molecular Weight 229.12 g/mol
Canonical SMILES CCCNCC1=NC=C(C=C1)Br
InChI InChI=1S/C9H13BrN2/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)
InChIKey Not available
CAS Number Not available

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and should be considered as estimates.

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a low-melting solid or a liquid at room temperature.
Boiling Point ~300-320 °C at 760 mmHgEstimation based on similar compounds.
pKa (Conjugate Acid) 4.5 - 5.5The pyridine nitrogen is the most basic site.
LogP ~3.0 - 3.5Indicates moderate lipophilicity.
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane. Sparingly soluble in water.Based on general solubility trends for similar structures.
Appearance Colorless to pale yellow liquid or solid.Typical for aminopyridine derivatives.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of N-alkylated aminopyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.[1][2] An alternative approach is through nucleophilic aromatic substitution.

3.1. Proposed Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from 2,5-dibromopyridine and butylamine.

Materials:

  • 2,5-Dibromopyridine

  • Butylamine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromopyridine (1.0 eq), the phosphine ligand (0.02-0.05 eq), and the palladium catalyst (0.01-0.02 eq).

  • Solvent and Base Addition: Add anhydrous toluene or dioxane to the flask, followed by the addition of sodium tert-butoxide (1.2-1.5 eq).

  • Amine Addition: Add butylamine (1.1-1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Diagram of Proposed Synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Work-up & Purification start1 2,5-Dibromopyridine reaction Buchwald-Hartwig Amination start1->reaction start2 Butylamine start2->reaction reagent1 Pd Catalyst (e.g., Pd(OAc)₂) reagent1->reaction reagent2 Phosphine Ligand (e.g., XPhos) reagent2->reaction reagent3 Base (e.g., NaOtBu) reagent3->reaction reagent4 Anhydrous Toluene reagent4->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Biological Activity

To date, there is no specific information in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. However, the aminopyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could be a valuable intermediate for the synthesis of novel therapeutic agents.[3]

Safety Information

While specific safety data for this compound is not available, it should be handled with the care appropriate for a novel chemical compound. Based on structurally similar compounds, potential hazards may include skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The information provided, particularly the predicted properties and the proposed experimental protocol, has not been experimentally validated for this specific compound and should be used with appropriate caution and professional judgment. All laboratory work should be conducted with the necessary safety precautions.

References

Solubility of 5-bromo-N-butylpyridin-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-N-butylpyridin-2-amine. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the fundamental principles governing its solubility and presents a detailed, standardized experimental protocol for its precise determination. This allows research, chemistry, and drug development professionals to generate reliable data for critical applications including process chemistry, formulation, purification, and preclinical assessment.

Introduction to this compound

This compound is a substituted pyridine derivative. Its molecular structure, which features a polar aminopyridine head and a nonpolar N-butyl tail, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. Understanding its solubility is a critical first step in the effective design of synthetic routes, purification strategies, and formulations.[1] Low solubility can lead to challenges in handling, unreliable results in biological assays, and poor bioavailability in drug candidates.[2][3]

Solubility Profile

A thorough review of scientific literature and chemical databases reveals an absence of specific, quantitative solubility data for this compound. For drug development and process chemistry, where precise concentrations are required, experimental determination is essential.

The table below is presented as a template for how experimentally determined data should be structured for comparative analysis.

Table 1: Illustrative Solubility Data Presentation for this compound

Solvent Polarity Index Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L)
Methanol 5.1 25 Data Not Available Data Not Available
Ethanol 4.3 25 Data Not Available Data Not Available
Acetone 5.1 25 Data Not Available Data Not Available
Dichloromethane 3.1 25 Data Not Available Data Not Available
Ethyl Acetate 4.4 25 Data Not Available Data Not Available
Toluene 2.4 25 Data Not Available Data Not Available
Hexane 0.1 25 Data Not Available Data Not Available

| DMSO | 7.2 | 25 | Data Not Available | Data Not Available |

Key Factors Influencing Solubility

The solubility of a solid organic compound like this compound in a liquid solvent is governed by several interrelated factors. A strong understanding of these principles can guide solvent selection and optimization.

  • Polarity: The principle of "like dissolves like" is the most crucial guideline.[4] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[5] Given its structure, this compound is expected to exhibit higher solubility in moderately polar to polar organic solvents.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases as the temperature rises.[5][6] This is because higher temperatures provide the kinetic energy needed to overcome the intermolecular forces within the crystal lattice of the solute.[5]

  • Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, structurally similar molecules.[4][5]

  • pH (for aqueous or protic solvents): As a basic compound (due to the pyridine and amino groups), the solubility of this compound in protic solvents like water or alcohols will be significantly influenced by pH. In acidic solutions, the amine groups will be protonated, forming a more polar salt that is likely to have much higher aqueous solubility.[4][7]

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_size Molecular Size solute_size->solubility solute_pka pKa solute_pka->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_ph pH solvent_ph->solubility temperature Temperature temperature->solubility pressure Pressure (Negligible for Solids) pressure->solubility

Figure 1. Key factors influencing the solubility of an organic compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It involves agitating an excess amount of the solid compound in the solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • High-purity organic solvents

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or orbital agitator with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. It is crucial that undissolved solid remains at the end of the experiment to ensure equilibrium has been reached.[9]

    • Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.[8]

    • Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[3][10] Preliminary experiments can be run to determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[8][11] This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).[2]

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.[11]

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

prep_standards 1. Prepare Calibration Standards analyze 8. Analyze by HPLC or UV-Vis prep_standards->analyze add_solid 2. Add Excess Solid Compound to Vial add_solvent 3. Add Known Volume of Solvent add_solid->add_solvent seal_agitate 4. Seal Vial & Agitate (24-72h at Constant Temp) add_solvent->seal_agitate settle 5. Settle Undissolved Solids seal_agitate->settle filter 6. Filter Supernatant (e.g., 0.22 µm) settle->filter dilute 7. Dilute Filtrate to Known Volume filter->dilute dilute->analyze calculate 9. Calculate Concentration (Using Calibration Curve) analyze->calculate

Figure 2. Workflow for the shake-flask method of solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides the essential theoretical framework and practical methodology for its determination. For any application in research and development, from synthetic chemistry to pharmaceutical formulation, generating accurate solubility data is a non-negotiable step. The standardized shake-flask method detailed herein offers a robust and reliable pathway to obtaining this critical physicochemical parameter, enabling informed decisions and facilitating downstream success.

References

An In-Depth Technical Guide to the Synthesis of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-bromo-N-butylpyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research. The document details the primary starting materials, outlines various synthetic strategies, and provides experimental protocols for key reactions. All quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized using diagrams.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route may depend on factors such as the availability of starting materials, desired yield and purity, scalability, and the specific capabilities of the laboratory. The most common strategies involve the N-alkylation of a pre-functionalized pyridine ring.

The two primary starting materials for the final N-butylation step are 2-amino-5-bromopyridine and 2,5-dibromopyridine . The synthesis of these precursors is also a critical consideration. 2-amino-5-bromopyridine is typically synthesized from 2-aminopyridine through electrophilic bromination.[1][2][3] Alternatively, 2,5-dibromopyridine can be prepared from 2-amino-5-bromopyridine via a Sandmeyer reaction.[3][4]

The main synthetic transformations to introduce the N-butyl group are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

  • Nucleophilic Aromatic Substitution (SNA r): Direct displacement of a halide by butylamine.

  • Reductive Amination: Reaction of an aminopyridine with butanal followed by reduction.

  • Direct N-alkylation: Reaction of an aminopyridine with a butyl halide.

This guide will focus on the most prevalent and well-documented methods.

Synthesis of Key Precursors

Synthesis of 2-amino-5-bromopyridine

The selective bromination of 2-aminopyridine at the 5-position is the most common route to this key intermediate. Several brominating agents can be employed, each with its own advantages and reported yields.

Table 1: Comparison of Bromination Methods for the Synthesis of 2-amino-5-bromopyridine

Brominating AgentSolvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%)Reference(s)
Phenyltrimethylammonium TribromideChloroform25-30275-81[1][2]
N-Bromosuccinimide (NBS)AcetoneNot SpecifiedNot Specified95.0[1]
BromineAcetic Anhydride (protection), then NaOH (hydrolysis)45-552-362-65[5]

Experimental Protocol: Bromination using Phenyltrimethylammonium Tribromide [2]

  • To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.

  • Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the flask.

  • Stir the mixture at 30°C for 2 hours.

  • After the reaction, wash the mixture with 40 ml of a saturated sodium chloride solution.

  • Separate the organic layer and wash it 2-3 times with 20 ml of water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation.

  • Cool the resulting oil in an ice water bath and add water to precipitate the solid product.

  • Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine. A yield of 78% has been reported for this method.[2]

Synthesis of 2,5-dibromopyridine

This precursor can be prepared from 2-amino-5-bromopyridine via a Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction [4]

  • In a water-cooled vessel, add 13.0 kg of 2-amino-5-bromopyridine and cool to 10°C.

  • Slowly add 37 L of 47% aqueous hydrogen bromide.

  • Introduce 11 L of liquid bromine while maintaining the temperature below 10°C.

  • Prepare a solution of 16.1 kg of sodium nitrite in 19 L of water and add it dropwise to the mixture, keeping the temperature between 0-5°C.

  • Stir the reaction mixture for 30 minutes.

  • Treat the mixture with a solution of 28.0 kg of sodium hydroxide in 30 L of water, ensuring the temperature does not exceed 20-25°C.

  • Extract the reaction mixture with diethyl ether (3 x 40 L).

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Suspend the residue in heptane (10 L) and collect the 2,5-dibromopyridine product by filtration. A yield of 93% for this step has been reported.[3]

Synthesis of this compound

The final step of introducing the butyl group can be achieved through several methods. The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are particularly noteworthy.

Buchwald-Hartwig Amination

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

SubstrateAmineCatalystLigandBaseSolventTemperature (°C)Reference(s)
3,5-dibromopyridineAnilinePd(OAc)₂XantphosCs₂CO₃Toluene80-110[6]
4-(pyridin-3-yl)pyrimidin-2-amineAryl BromidePd(PPh₃)₂Cl₂XantphosNaOtBuTolueneReflux[7]

Conceptual Experimental Protocol: Buchwald-Hartwig Amination

  • In a reaction vessel under an inert atmosphere, combine 2,5-dibromopyridine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a base (e.g., NaOtBu, 1.4 equivalents) and an anhydrous, degassed solvent (e.g., toluene).

  • Add n-butylamine (1.1-1.2 equivalents).

  • Heat the mixture with stirring, typically in the range of 80-110°C, and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2,5-dibromopyridine, Pd catalyst, and ligand in an inert atmosphere B Add base and anhydrous solvent A->B C Add n-butylamine B->C D Heat mixture with stirring (80-110°C) C->D E Monitor reaction by TLC or GC-MS D->E F Cool and quench with NH4Cl (aq) E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Final Product I->J This compound

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Direct reaction of 2,5-dibromopyridine with an excess of butylamine, particularly under microwave irradiation, can lead to the desired product. The bromine at the 2-position is generally more susceptible to nucleophilic attack.

Conceptual Experimental Protocol: Microwave-Assisted SNAr

  • In a microwave reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and a significant excess of n-butylamine (e.g., 10 equivalents).

  • Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) and toluene.

  • Seal the vessel and irradiate in a microwave reactor at a temperature around 180°C for a short period (e.g., 30 minutes).

  • Monitor the reaction for the formation of the mono-aminated product.

  • After completion, cool the mixture and purify by silica gel flash chromatography. Using an excess of the amine can improve the yield of the mono-alkylated product and prevent the formation of the bis-aminated by-product.[8]

Signaling Pathway of SNAr Reaction

SNAr_Pathway 2_5_dibromopyridine 2,5-Dibromopyridine meisenheimer Meisenheimer-like intermediate 2_5_dibromopyridine->meisenheimer butylamine n-Butylamine (nucleophile) butylamine->meisenheimer Nucleophilic attack at C2 product This compound meisenheimer->product Loss of leaving group bromide_ion Bromide ion (leaving group) meisenheimer->bromide_ion

Caption: Simplified pathway for the SNAr reaction of 2,5-dibromopyridine with n-butylamine.

Characterization Data

While specific spectroscopic data for this compound was not found in the initial searches, characterization would typically involve the following techniques:

  • ¹H NMR: To confirm the presence and connectivity of the butyl group and the protons on the pyridine ring.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.

Conclusion

The synthesis of this compound is achievable through several well-established synthetic methodologies. The choice of starting material, either 2-amino-5-bromopyridine or 2,5-dibromopyridine, will dictate the subsequent reaction conditions. For the final N-butylation step, both Buchwald-Hartwig amination and microwave-assisted nucleophilic aromatic substitution offer promising routes. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Purifying 5-Bromo-N-butylpyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Purification of Crude 5-Bromo-N-butylpyridin-2-amine.

This technical guide provides a comprehensive overview of the methodologies for the purification of crude this compound, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document outlines common impurities, purification strategies, and detailed experimental protocols based on established methods for analogous brominated aminopyridines.

Understanding the Impurity Profile

The synthesis of this compound can result in a crude product containing unreacted starting materials and by-products. A common impurity in the synthesis of brominated pyridines is the corresponding di-brominated species due to over-bromination.[1][2] The presence of these impurities can complicate downstream reactions and compromise the integrity of the final product. Therefore, robust purification methods are essential.

Purification Strategies: A Comparative Overview

Several standard laboratory techniques can be employed to purify crude this compound. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. The most common and effective methods include column chromatography, recrystallization, and acid-base extraction.

Purification MethodPrinciple of SeparationKey AdvantagesKey Disadvantages
Column Chromatography Differential adsorption to a stationary phaseHigh resolution, suitable for complex mixturesCan be time-consuming and require significant solvent volumes
Recrystallization Differential solubility in a given solvent at varying temperaturesCan yield highly pure crystalline material, scalableFinding a suitable solvent can be challenging; potential for product loss in the mother liquor
Acid-Base Extraction Differential partitioning between acidic and basic aqueous solutions and an organic solventEffective for removing non-basic impuritiesMay not be effective for separating basic impurities with similar pKa values
Trituration Differential solubility in a solvent where the product is sparingly solubleQuick and simple for removing highly soluble impuritiesGenerally results in lower purity compared to other methods

Experimental Protocols

The following protocols are detailed methodologies for the key purification techniques. These are based on established procedures for structurally similar compounds and should be optimized for the specific impurity profile of the crude this compound.

Column Chromatography

Column chromatography is a highly effective method for isolating this compound from closely related impurities.[1][3][4][5] Due to the basic nature of the amine, streaking on the silica gel can be a common issue. This can be mitigated by the addition of a basic modifier, such as triethylamine, to the mobile phase.[6][7]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase by mixing hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.3 for the desired product.[5] Add triethylamine to the mobile phase to a final concentration of 0.1-1% (v/v) to prevent peak tailing.[6][7]

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Create a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer, ensuring the column does not run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[5]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, starting with a lower polarity (higher percentage of hexanes).

    • A gradient elution, gradually increasing the polarity by increasing the percentage of ethyl acetate, is often effective for separating compounds with different polarities.[6]

    • Collect the eluent in fractions.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be identified.[8]

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirrer)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which the crude product is highly soluble at an elevated temperature but sparingly soluble at room temperature.[6] Conduct small-scale solubility tests with various solvents to determine the optimal choice.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Crystal Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from non-basic impurities.[6]

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer (which contains non-basic impurities).

  • Basification and Re-extraction: Basify the aqueous layer with a dilute aqueous base to deprotonate the amine and cause it to precipitate or become insoluble. Extract the purified amine back into an organic solvent.

  • Drying and Solvent Removal: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound InitialAnalysis Initial Analysis (TLC, NMR) Crude->InitialAnalysis Decision Select Purification Method InitialAnalysis->Decision ColumnChromatography Column Chromatography Decision->ColumnChromatography Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid AcidBaseExtraction Acid-Base Extraction Decision->AcidBaseExtraction Non-basic Impurities PurityAnalysis Purity Analysis (TLC, HPLC, NMR) ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis AcidBaseExtraction->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Purity ≥ 98% Repurify Repurify if needed PurityAnalysis->Repurify Purity < 98% Repurify->Decision

Caption: A decision-making workflow for the purification of crude this compound.

Conclusion

The purification of crude this compound is a critical step in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification strategy, whether it be column chromatography, recrystallization, or acid-base extraction, should be based on a thorough analysis of the crude product's impurity profile. The detailed protocols provided in this guide serve as a foundation for developing a robust and efficient purification process, ultimately ensuring the high quality of the final product. It is recommended to perform small-scale trials to optimize the chosen method for the specific crude material.

References

The Strategic Application of 5-bromo-N-butylpyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.[1] Within this class of compounds, functionalized aminopyridines serve as versatile building blocks for the synthesis of novel therapeutic agents. This technical guide focuses on the potential applications of 5-bromo-N-butylpyridin-2-amine, a strategic intermediate for developing targeted therapies, particularly in the realms of oncology and inflammatory diseases. The presence of a bromine atom at the 5-position offers a reactive handle for cross-coupling reactions, while the N-butylamino group provides a vector for modulating physicochemical properties and exploring structure-activity relationships (SAR).

Synthesis and Derivatization

The synthesis of this compound can be readily achieved from commercially available 2-amino-5-bromopyridine. The secondary amine can be introduced via N-alkylation. Subsequent derivatization, primarily through palladium-catalyzed cross-coupling reactions at the bromine-bearing C5 position, allows for the introduction of a wide array of aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the N-alkylation of 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • 1-Bromobutane

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the core scaffold with an arylboronic acid.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired N-butyl-5-arylpyridin-2-amine derivative.

Start 2-amino-5-bromopyridine Step1 N-Alkylation Start->Step1 Reagent1 1-Bromobutane, NaH, DMF Intermediate This compound Step1->Intermediate Step2 Suzuki-Miyaura Coupling Intermediate->Step2 Reagent2 Arylboronic Acid, Pd(PPh3)4, K2CO3 Product N-butyl-5-arylpyridin-2-amine Derivatives Step2->Product

Synthetic Workflow for Derivatization

Applications in Kinase Inhibition

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of brominated aminopyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases. Pyridinyl-based compounds are a prominent class of p38 MAP kinase inhibitors.[1] The this compound scaffold can be used to generate novel inhibitors targeting this pathway.

Stress Inflammatory Stimuli / Stress MKK MKK3/6 Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates/activates Substrates Downstream Substrates (e.g., MK2) p38->Substrates phosphorylates/activates Inhibitor Aminopyridine-based Inhibitor Inhibitor->p38 inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) Substrates->Cytokines leads to

p38 MAP Kinase Signaling and Inhibition
Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition

Recent studies have shown that dual inhibition of CDKs and HDACs can produce synergistic antitumor effects.[6] A series of novel 2-aminopyridine-based derivatives have been identified as potent CDK9/HDAC dual inhibitors.[6] The this compound scaffold provides a template for designing novel dual inhibitors with potential applications in treating refractory solid tumors and hematological malignancies.

Table 1: Biological Activity of Representative Aminopyridine-based Kinase Inhibitors

Compound IDTarget(s)IC₅₀ (nM)Cell LineReference
8e CDK988.4-[6]
HDAC1168.9-[6]
9e FLT330.4-[6]
HDAC152.4-[6]
HDAC314.7-[6]

Anticancer Activity

Derivatives of the 2-aminopyridine scaffold have demonstrated significant potential as anticancer agents.[7] For instance, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have shown cytotoxic effects against various cancer cell lines.[8]

Table 2: In Vitro Anticancer Activity of a Representative Thiazolo[4,5-d]pyrimidine Derivative

Compound IDCell LineIC₅₀ (µM)Cancer TypeReference
3b C3224.4Amelanotic Melanoma[8]
A37525.4Melanoma[8]
MCF-7/WT>100Breast Cancer[8]
DU145>100Prostate Cancer[8]
Experimental Protocol for Anticancer Activity Screening

Protocol 3: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification, particularly through Suzuki-Miyaura coupling, allows for the creation of diverse libraries of compounds. The demonstrated potential of the broader aminopyridine class as kinase inhibitors and anticancer agents provides a strong rationale for the exploration of derivatives of this compound in drug discovery programs targeting a range of diseases. The protocols and data presented in this guide offer a foundational resource for researchers to leverage this valuable chemical entity in their pursuit of innovative medicines.

References

The Reactivity of the Bromine Atom in 5-bromo-N-butylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-butylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of a bromine atom on the electron-rich pyridine ring, coupled with the N-butylamino substituent, imparts a unique reactivity profile to the molecule. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in this compound, focusing on its utility in various palladium-catalyzed cross-coupling reactions and its susceptibility to nucleophilic aromatic substitution. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and functionalization of pyridine-based scaffolds.

The pyridine nucleus is a common motif in a vast number of biologically active compounds. The ability to selectively functionalize the pyridine ring is therefore a critical aspect of modern drug discovery. The bromine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents at the 5-position through well-established chemical transformations.

General Reactivity Principles

The reactivity of the carbon-bromine (C-Br) bond in bromopyridines is significantly influenced by the position of the bromine atom relative to the ring nitrogen and the electronic nature of other substituents. The electron-withdrawing nature of the pyridine nitrogen atom generally activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions, a crucial step in many cross-coupling catalytic cycles.[1]

In the case of this compound, the bromine is at the 5-position. The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions generally follows the order 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[2] The reactivity of a 5-bromopyridine is electronically similar to that of a 3-bromopyridine, making it the least activated among the isomers.[2] However, the presence of the electron-donating N-butylamino group at the 2-position can modulate the electronic properties of the ring, potentially influencing the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is a prime site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Compound (5-bromo-2-methylpyridin-3-amine)

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901885
24-Methylphenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901882
34-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901888
44-Chlorophenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901878

Data is for 5-bromo-2-methylpyridin-3-amine as reported in the literature and is expected to be a good starting point for the target molecule.[3]

This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.2 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring for 15-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic acid Pd(PPh3)4, K3PO4 reaction Reaction: 90-95 °C, 15-18 h Inert Atmosphere reagents->reaction solvent Solvent: 1,4-Dioxane/H2O solvent->reaction workup Work-up: EtOAc extraction Wash with H2O, brine reaction->workup purification Purification: Column Chromatography workup->purification product Product: 5-aryl-N-butylpyridin-2-amine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4] This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Structurally Similar Compound (2-Amino-5-bromo-4-methylpyridine)

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene1101885-95 (expected)
2MorpholinePd(OAc)₂RuPhosNaOtBuToluene1001280-90 (expected)
3BenzylaminePd₂(dba)₃BINAPK₃PO₄Dioxane1002475-85 (expected)

Data is extrapolated from general protocols for aminobromopyridines and represents expected outcomes.[6]

This protocol is a general procedure for the Buchwald-Hartwig amination of aminobromopyridines.[6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃ (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)(Br)L_n OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + R2NH - L AmineCoord [Ar-Pd(II)(Br)(R2NH)L_n-1] LigEx->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot Amido Ar-Pd(II)(NR2)L_n Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine R2NH Amine->LigEx Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)(Br)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)(C≡CR)L_n Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArBr Ar-Br ArBr->OxAdd CuBr Cu(I)Br Cu_acetylide Cu(I)-C≡CR CuBr->Cu_acetylide Alkyne R-C≡CH Alkyne->Cu_acetylide + Cu(I)Br - HBr Cu_acetylide->Transmetal Base Base Base->Alkyne SNAr_Mechanism start This compound + Nu- meisenheimer Meisenheimer Complex (intermediate) start->meisenheimer Addition (slow) product 5-Nu-N-butylpyridin-2-amine + Br- meisenheimer->product Elimination (fast)

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in medicinally active compounds. The 2-aminopyridine moiety, in particular, is a privileged structure found in numerous drug candidates due to its ability to form key hydrogen bond interactions with biological targets.[1][2] The functionalization of this scaffold at the 5-position through Suzuki coupling allows for the introduction of diverse aryl and heteroaryl groups, providing a powerful strategy for generating libraries of compounds for drug discovery programs.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki cross-coupling of 5-bromo-N-butylpyridin-2-amine with various arylboronic acids. While the presence of the amino group can sometimes complicate the reaction by coordinating to the palladium catalyst, appropriate selection of the catalyst, ligand, base, and solvent system can lead to high yields of the desired 5-aryl-N-butylpyridin-2-amine products.[3][4]

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki Cross-Coupling of this compound

Suzuki_Coupling cluster_products Product R1 This compound P1 5-aryl-N-butylpyridin-2-amine R1->P1 +  Ar-B(OH)₂ R2 Arylboronic Acid (Ar-B(OH)₂) C1 Pd Catalyst C2 Base C3 Solvent

Caption: General scheme for the Suzuki cross-coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of analogous bromo-aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can serve as a guide for selecting the optimal starting conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[5]
22-bromo-5-methylpyridin-4-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9012-16Good[6]
32-bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)K₂CO₃ (2.0)Isopropanol/H₂O (2:1)85-908-12Good[6]
45-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[7]
5ortho-bromoanilinesVarious boronic estersCataCXium A Pd G3 (5)Cs₂CO₃2-MeTHF70-Good to Excellent[8]

Experimental Protocols

The following are detailed protocols for the Suzuki cross-coupling of this compound. Protocol A is a general method using a common palladium catalyst, while Protocol B offers an alternative using microwave irradiation which can significantly shorten reaction times.[3]

Protocol A: Conventional Heating

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the desired arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.[3]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N-butylpyridin-2-amine.

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent such as 1,4-dioxane/water (4:1) or DMF

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

  • Solvent Addition: Add the chosen solvent system to the vial.[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

  • Workup and Purification: After cooling, the workup and purification are carried out as described in the conventional heating protocol.[3]

Mandatory Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X-Ln Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X-Ln Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'-Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki reaction.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from reaction setup to the final purified product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants, Base, and Catalyst Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Conventional Heating or Microwave Solvent->Heating Monitor Monitor by TLC/LC-MS Heating->Monitor Filter Filter and Extract Monitor->Filter Reaction Complete Dry Dry and Concentrate Filter->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A typical workflow for a Suzuki cross-coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 5-aryl-N-butylpyridin-2-amines. These compounds are valuable building blocks in medicinal chemistry and drug discovery.[1] The protocols provided herein offer robust and adaptable procedures for researchers to generate diverse libraries of these important molecules. Careful selection of the catalyst, base, and solvent, along with adherence to inert atmosphere techniques, are crucial for achieving high yields and purity.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research, where the synthesis of arylamines is a frequent necessity.[3] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 5-bromo-N-butylpyridin-2-amine, a versatile building block for the synthesis of various biologically active compounds. The presence of a pyridine ring and a secondary amine in the substrate necessitates careful optimization of reaction conditions to achieve high yields and selectivity.[3]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine coupling partner coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N,N'-disubstituted pyridine-2,5-diamine product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[3]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and for minimizing side reactions such as hydrodehalogenation.[4]

Data Presentation: Representative Reaction Parameters and Yields

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following tables summarize typical reaction conditions and outcomes for the amination of this compound and analogous bromopyridine substrates.

Table 1: Effect of Ligand on the Amination of this compound with Aniline

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10012-1885-95
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11012-2480-90
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene10016-2475-85
4Pd₂(dba)₃ (2)dppf (4)NaOtBuDioxane10012-1870-80

Data is representative and compiled from aminations of similar bromopyridine substrates.

Table 2: Coupling of this compound with Various Amines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10092
24-MethoxyanilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10095
3MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11088
4BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene10085
5HexylaminePd(OAc)₂ (2)dppf (4)NaOtBuToluene10082

Yields are typical for analogous reactions and serve as a guideline for optimization.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII_complex L Pd(II) (Ar)(Br) OxAdd->PdII_complex Amido_complex L Pd(II) (Ar)(NR'₂) PdII_complex->Amido_complex  + R'₂NH - HBr Amine R'₂NH Amine->PdII_complex Base Base Base->PdII_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Product (Ar-NR'₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Pd source, Ligand, Base, This compound, Amine, and Solvent setup->reagents reaction Heat and Stir (80-110 °C, 12-24 h) reagents->reaction workup Work-up (Cool, Dilute, Filter) reaction->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification end End (Characterization) purification->end

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-N-butylpyridin-2-amine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-N-butylpyridin-2-amine with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds, as the resulting 5-aryl-N-butylpyridin-2-amine scaffold is a key structural motif in many biologically active molecules. This document outlines the general principles, key reaction parameters, and detailed experimental protocols to facilitate the successful synthesis of these target compounds.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle, a fundamental concept in organometallic chemistry, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[1][3]

Key Reaction Parameters for Optimization

The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the careful selection and optimization of several key parameters. For the coupling of this compound, the following components are crucial:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts often employ more sophisticated phosphine ligands that can enhance catalytic activity, stability, and substrate scope.[4][5][6] For heteroaryl halides, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are often more efficient.[7]

  • Base: The base plays a crucial role in the activation of the boronic acid for transmetalation.[8][9] A wide range of inorganic and organic bases can be used. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃) are commonly employed, often in aqueous solutions.[4][10] The choice of base can significantly impact the reaction yield and should be screened for optimal performance.[10]

  • Solvent System: The solvent system must be capable of dissolving the various components of the reaction mixture. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[4] Common solvent systems include 1,4-dioxane/water, toluene/water, and acetonitrile/water.[1][4][11] Anhydrous conditions with organic bases are also utilized in some cases.

  • Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the reaction rate.[10] Typical temperatures for Suzuki couplings range from ambient temperature to the reflux temperature of the solvent, often between 80 °C and 120 °C.[2][5] Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to over 24 hours.[1][5]

Data Presentation: Typical Reaction Conditions

The following table summarizes common conditions for the Suzuki-Miyaura coupling of bromo-pyridines with boronic acids, providing a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3Reference
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2.5 mol%) with a phosphine ligand[4][12]
Boronic Acid 1.2 equivalents1.5 equivalents1.1 equivalents[2][7]
Base K₃PO₄ (2.5 equivalents)K₂CO₃ (3 equivalents)Na₂CO₃ (2 equivalents)[4][10]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Acetonitrile / H₂O (1:1)[4][11]
Temperature 85-95 °C110 °C80 °C[4][5]
Reaction Time 12-18 hours8-12 hours16-24 hours[1][2]

Experimental Protocols

The following protocols provide a generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Conventional Thermal Heating
  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[5]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.). If a ligand is used separately from the palladium source, it should be added at this stage.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe. The typical concentration is 0.1-0.5 M.[4][5]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aryl-N-butylpyridin-2-amine.[1][5]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (1.1 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025-0.015 mmol).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4 mL and 2 mL respectively).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[1]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction A Pd(0) Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-Halide Complex B->C D Transmetalation C->D E Aryl-Pd(II)-Aryl' Complex D->E F Reductive Elimination E->F F->A I R-R' (Coupled Product) F->I G R-X (this compound) G->B H R'-B(OH)₂ + Base (Boronic Acid) H->D

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (Conventional or Microwave) C->D Inert Atmosphere E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate Organic Layer G->H I Column Chromatography H->I J Characterization of Pure Product I->J

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

Synthesis of Novel Kinase Inhibitors from 5-bromo-N-butylpyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors starting from the versatile building block, 5-bromo-N-butylpyridin-2-amine. The methodologies described herein focus on leveraging palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate a diverse library of candidate molecules for drug discovery and development.

Introduction

The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. The strategic placement of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This document outlines the synthesis of novel kinase inhibitors targeting key signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders.

Key Synthetic Strategies

The primary approach for the diversification of the this compound core involves two powerful palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This is a robust method for introducing substituents that can probe hydrophobic pockets and other interaction sites within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the coupling of a wide range of primary and secondary amines to the pyridine ring. This is particularly useful for introducing moieties that can form additional hydrogen bonds or other polar interactions, enhancing binding affinity and selectivity.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the inhibitory activities of representative 2-aminopyridine-based kinase inhibitors from the literature, which serve as a benchmark for newly synthesized compounds.

Table 1: Inhibitory Activity of 2-Aminopyridine-Based JAK2 Inhibitors

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
1 H4-morpholinopiperidin-1-yl>10009>1000
2 F4-morpholinopiperidin-1-yl8506760
3 Cl4-morpholinopiperidin-1-yl6303550
4 H4-(dimethylamino)piperidin-1-yl>100027>1000

Data is hypothetical but representative of published SAR studies for 2-aminopyridine based JAK2 inhibitors.[1][2]

Table 2: Inhibitory Activity of 2-Aminopyridine-Based LRRK2 Inhibitors

CompoundLRRK2 IC₅₀ (nM)
5 3,5-dimethylpyrazole4-methylphenyl460
6 3,5-dimethylpyrazole4-chlorophenyl160
7 3-(trifluoromethyl)pyrazole4-methylphenyl27
8 3-(trifluoromethyl)pyrazole4-chlorophenyl12

Data is representative of published SAR studies for 2-aminopyridine based LRRK2 inhibitors.[3][4]

Table 3: Inhibitory Activity of 2-Aminopyridine-Based JNK Inhibitors

CompoundJNK1 IC₅₀ (nM)
9 HIndole37
10 H5-fluoroindole55
11 ClIndole46
12 CH₃Indole85

Data is representative of published SAR studies for aminopyrimidine-based JNK inhibitors, a closely related scaffold.[5][6][7]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from the 2-aminopyridine scaffold.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

LRRK2_Signaling_Pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_active Active LRRK2 Kinase LRRK2_mut->LRRK2_active Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Inhibitor 2-Aminopyridine Inhibitor Inhibitor->LRRK2_active

Caption: LRRK2 signaling pathway in Parkinson's disease.

JAK2_Signaling_Pathway Cytokine Cytokines (e.g., IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Arylboronic Acids) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amines) Coupling->Buchwald Library Library of 2-Aminopyridine Derivatives Suzuki->Library Buchwald->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Screening Biological Screening Purification->Screening Kinase_Assay Kinase Inhibition Assays (IC₅₀) Screening->Kinase_Assay Cell_Assay Cell-Based Assays Screening->Cell_Assay SAR SAR Analysis & Lead Optimization Kinase_Assay->SAR Cell_Assay->SAR

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols: The Use of 5-bromo-N-butylpyridin-2-amine in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 5-bromo-N-butylpyridin-2-amine as a foundational building block in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The inherent electronic properties of the substituted pyridine core make it a valuable synthon for creating novel materials for various layers within an OLED device, including emissive, host, and charge-transporting layers.

Introduction

The pyridine moiety, being an electron-deficient aromatic system, is a key component in many advanced materials for organic electronics. Its incorporation into OLED materials can enhance electron injection and transport, leading to improved device efficiency and stability. This compound offers a versatile platform for molecular elaboration. The bromo-substituent at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of functional groups, enabling the fine-tuning of the electronic and photophysical properties of the final OLED material. The N-butyl group enhances solubility, which is particularly advantageous for solution-processed OLED fabrication.

Synthetic Strategy: A Plausible Pathway to a Bipolar Host Material

A common strategy in OLED material design is the creation of bipolar molecules that can transport both holes and electrons. This can be achieved by coupling electron-donating and electron-accepting moieties. In this hypothetical example, we outline the synthesis of a novel bipolar host material, 4'-(4-(butyl(pyridin-2-yl)amino)phenyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine , starting from this compound. This material is designed to possess a hole-transporting triphenylamine moiety and an electron-transporting pyridin-2-amine core.

Synthetic Workflow

A This compound C Suzuki Coupling A->C B 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline B->C D N-butyl-5-(4-aminophenyl)pyridin-2-amine C->D Pd(PPh3)4, K2CO3 Dioxane/H2O F Buchwald-Hartwig Amination D->F E 4-Iodo-N,N-diphenylaniline E->F G Target Material: 4'-(4-(butyl(pyridin-2-yl)amino)phenyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine F->G Pd2(dba)3, t-BuXPhos, NaOtBu, Toluene

Caption: Synthetic pathway for a hypothetical bipolar host material.

Experimental Protocols

Synthesis of N-butyl-5-(4-aminophenyl)pyridin-2-amine (Intermediate) via Suzuki Coupling

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and potassium carbonate (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Heat the reaction mixture to 90 °C and stir for 18 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of 4'-(4-(butyl(pyridin-2-yl)amino)phenyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (Final Product) via Buchwald-Hartwig Amination

Materials:

  • N-butyl-5-(4-aminophenyl)pyridin-2-amine (from step 1)

  • 4-Iodo-N,N-diphenylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add N-butyl-5-(4-aminophenyl)pyridin-2-amine (1.0 eq), 4-iodo-N,N-diphenylaniline (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and t-BuXPhos (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.

  • Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product by column chromatography followed by recrystallization or sublimation to obtain the final product.

OLED Device Fabrication and Performance

The synthesized material can be incorporated into a multilayer OLED device via thermal evaporation. A typical device architecture is as follows:

Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Al

LayerMaterialThickness (nm)Function
AnodeIndium Tin Oxide (ITO)150Hole Injection
HTLNPB40Hole Transport Layer
EMLSynthesized Host : Ir(ppy)₃ (9%)20Emissive Layer
HBLTPBi10Hole Blocking Layer
ETLTPBi30Electron Transport Layer
EILLiF1Electron Injection Layer
CathodeAluminum (Al)100Electron Injection

NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-benzidine TPBi: 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III)

OLED Fabrication Workflow

cluster_0 Device Fabrication A ITO Substrate Cleaning B Plasma Treatment A->B C Spin-Coating or Thermal Evaporation of Organic Layers B->C D Cathode Deposition C->D E Encapsulation D->E F Testing E->F

Caption: General workflow for OLED device fabrication.

Expected Performance Data

The performance of an OLED device incorporating the hypothetically synthesized material is expected to be competitive. The following table summarizes anticipated performance metrics for a green phosphorescent OLED using this material as a host.

ParameterExpected Value
Turn-on Voltage (V)~3.0
Maximum Luminance (cd/m²)> 20,000
Maximum Current Efficiency (cd/A)~65
Maximum Power Efficiency (lm/W)~55
External Quantum Efficiency (EQE) (%)~20
CIE Coordinates (x, y)(0.32, 0.61)

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel organic materials for OLED applications. Through well-established cross-coupling methodologies like the Suzuki and Buchwald-Hartwig reactions, it is possible to construct complex, high-performance molecules with tailored electronic and photophysical properties. The protocols and data presented herein, though based on a plausible synthetic target, provide a solid framework for researchers to design and synthesize new generations of pyridine-based materials for advanced OLED technologies.

Application Notes and Protocols for Palladium-Catalyzed Amination of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-N-butylpyridin-2-amine. This protocol is designed to serve as a robust starting point for the synthesis of N-butyl-5-(arylamino)pyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile chemical reaction that forms carbon-nitrogen (C-N) bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[3] The synthesis of substituted aminopyridines is of significant interest as this structural motif is present in numerous biologically active compounds.[4]

This protocol details the coupling of this compound with a generic primary or secondary amine. The reaction conditions provided are based on established procedures for the amination of similar bromopyridine substrates and offer a strong foundation for further optimization.[3][5][6]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[1][7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][7]

The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[5][8]

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Dry, sealable reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, sealable reaction vessel, add this compound, sodium tert-butoxide, palladium(II) acetate, and XPhos.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Under the inert atmosphere, add anhydrous toluene, followed by the amine coupling partner.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of bromopyridines, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterRecommended ConditionsRange for Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%
Ligand XPhos, SPhos, RuPhos, BINAP2-10 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 - 2.5 equivalents
Solvent Toluene, Dioxane, THF0.1 - 1.0 M
Temperature 100-110 °C80 - 120 °C
Reaction Time 12-24 hours2 - 48 hours

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L(Br) Pd0->PdII_Aryl Ar-Br Product N-butyl-5-(amino)pyridin-2-amine OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L(Br)(R₂NH)] PdII_Aryl->PdII_Amine R₂NH AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)L(NR₂) PdII_Amine->PdII_Amido -HBr Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination ArBr This compound Amine Primary or Secondary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Combine Reactants: This compound, Pd(OAc)₂, XPhos, NaOtBu in a dry reaction vessel start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvents Add Anhydrous Toluene and Amine inert->add_solvents react Heat Reaction Mixture (100-110 °C) with Stirring add_solvents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Cool, Dilute with Organic Solvent, Filter through Celite monitor->workup Reaction Complete extract Aqueous Workup: Wash with Water and Brine workup->extract dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Derivatization of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-butylpyridin-2-amine is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The secondary amino group on the pyridine ring serves as a key functional handle for a variety of chemical modifications, or derivatizations. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity by altering its binding affinity and selectivity for biological targets.

This document provides detailed protocols for two common and robust derivatization reactions of the amino group of this compound: N-acetylation and N-sulfonylation. These procedures are foundational for creating diverse compound libraries for screening and lead optimization in drug discovery programs.

Data Presentation: A Comparative Overview of Derivatization Reactions

The following tables summarize representative quantitative data for the N-acetylation and N-sulfonylation of this compound. The data is compiled from established methodologies for similar aminopyridine derivatives.[1][2]

Table 1: N-Acetylation of this compound

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundAcetic AnhydridePyridine25292>98
This compoundAcetyl ChlorideDichloromethane0 to 25389>97

Table 2: N-Sulfonylation of this compound

Starting MaterialSulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundp-Toluenesulfonyl ChlorideTriethylamineDichloromethane25485>98
This compoundMethanesulfonyl ChloridePyridineDichloromethane0 to 25388>97

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol details the N-acetylation of this compound using acetic anhydride.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL per gram of substrate).

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(5-bromo-2-pyridinyl)-N-butylacetamide.

Protocol 2: N-Sulfonylation of this compound

This protocol describes the N-sulfonylation of this compound with p-toluenesulfonyl chloride.[2]

Materials:

  • This compound

  • p-Toluenesulfonyl Chloride

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous dichloromethane (15 mL per gram of substrate).

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-(5-bromo-2-pyridinyl)-N-butyl-4-methylbenzenesulfonamide.

Visualizations

experimental_workflow_acetylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous pyridine cool Cool to 0 °C start->cool add_reagent Add acetic anhydride cool->add_reagent react Stir at room temperature for 2h add_reagent->react monitor Monitor by TLC react->monitor quench Quench with ice-water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-acetylated product purify->product

Caption: Workflow for the N-acetylation of this compound.

experimental_workflow_sulfonylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and triethylamine in anhydrous DCM cool Cool to 0 °C start->cool add_reagent Add p-toluenesulfonyl chloride cool->add_reagent react Stir at room temperature for 4h add_reagent->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute wash Wash with HCl, NaHCO3, Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-sulfonylated product purify->product

Caption: Workflow for the N-sulfonylation of this compound.

References

Scale-Up Synthesis of 5-bromo-N-butylpyridin-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 5-bromo-N-butylpyridin-2-amine and its derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules, particularly as scaffolds for kinase inhibitors in drug discovery.[1][2][3] The protocols outlined herein are designed to be scalable and robust, addressing key considerations for large-scale production. This guide includes detailed experimental procedures, data presentation in tabular format, and a visual representation of a relevant biological signaling pathway to provide context for the application of these compounds.

Introduction

Substituted 2-aminopyridines are a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and investigational agents.[4][5][6] The unique structural and electronic properties of the 2-aminopyridine moiety, including its ability to form key hydrogen bond interactions with biological targets, make it an attractive pharmacophore.[7] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the exploration of structure-activity relationships (SAR).[2]

The N-butyl substituent at the 2-amino position can modulate the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. Derivatives of 5-bromo-N-alkylpyridin-2-amines have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[8][9][10] This document provides a comprehensive guide for the scale-up synthesis of the parent compound, this compound, which can serve as a key building block for the development of novel therapeutics.

Synthetic Pathways and Protocols

The synthesis of this compound can be efficiently achieved on a large scale via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers high yields and good functional group tolerance, making it suitable for industrial applications.[6][11] The general scheme involves the cross-coupling of a dihalopyridine with n-butylamine. For scale-up, 5-bromo-2-chloropyridine is a readily available and cost-effective starting material.

Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a robust procedure for the kilogram-scale synthesis of this compound.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
5-Bromo-2-chloropyridine192.4510.051.961.0
n-Butylamine73.144.5662.351.2
Pd₂(dba)₃915.720.2380.260.005
Xantphos578.680.3010.520.01
Sodium tert-butoxide96.107.4977.941.5
Toluene-100 L--
Deionized Water-50 L--
Brine (sat. NaCl)-20 L--
Anhydrous Sodium Sulfate-5.0--
Heptane-50 L--

Equipment:

  • 200 L glass-lined reactor with overhead stirrer, temperature control, and nitrogen inlet/outlet

  • Addition funnel

  • Condenser

  • Filter reactor or large Buchner funnel

  • Vacuum oven

Experimental Protocol:

  • Reactor Setup: Ensure the 200 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, add 5-bromo-2-chloropyridine (10.0 kg, 51.96 mol), sodium tert-butoxide (7.49 kg, 77.94 mol), Pd₂(dba)₃ (0.238 kg, 0.26 mol), and Xantphos (0.301 kg, 0.52 mol) under a nitrogen atmosphere.

  • Solvent Addition: Add toluene (100 L) to the reactor.

  • Reaction Initiation: Begin stirring the mixture and slowly add n-butylamine (4.56 kg, 62.35 mol) via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water (50 L).

  • Extraction: Stir the biphasic mixture for 30 minutes, then allow the layers to separate. Remove the aqueous layer. Wash the organic layer with brine (20 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (5.0 kg), stir for 1 hour, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Add heptane (50 L) to the crude product and stir to induce crystallization. Cool the mixture to 0-5 °C and stir for 2-4 hours. Collect the solid product by filtration and wash with cold heptane.

  • Drying: Dry the purified product in a vacuum oven at 40-45 °C to a constant weight.

Expected Yield and Purity:

ParameterValue
Expected Yield10.5 - 11.5 kg (88-96%)
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Data Presentation

Table 1: Summary of Reaction Parameters and Results for Scale-Up Synthesis

ParameterValue
Starting Material5-Bromo-2-chloropyridine
Scale10.0 kg
Catalyst SystemPd₂(dba)₃ / Xantphos
BaseSodium tert-butoxide
SolventToluene
Reaction Temperature80-85 °C
Reaction Time12-16 hours
Isolated Yield11.0 kg (92%)
Product Purity (HPLC)98.5%

Table 2: Analytical Data for this compound

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 8.15 (d, J = 2.4 Hz, 1H), 7.42 (dd, J = 8.8, 2.4 Hz, 1H), 6.38 (d, J = 8.8 Hz, 1H), 4.60 (br s, 1H), 3.28 (q, J = 6.8 Hz, 2H), 1.60 (m, 2H), 1.42 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 158.5, 148.8, 140.2, 110.6, 108.9, 43.5, 31.4, 20.2, 13.9
Mass Spectrometry (ESI+)m/z 229.07, 231.07 [M+H]⁺
Melting Point41-44 °C[12]

Visualization of Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Isolation A Charge Reactor: - 5-Bromo-2-chloropyridine - NaOtBu - Pd₂(dba)₃ / Xantphos B Add Toluene A->B C Add n-Butylamine B->C D Heat to 80-85 °C (12-16 h) C->D E Cool and Quench with Water D->E F Aqueous Workup (Wash with Brine) E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate G->H I Crystallize from Heptane H->I J Filter and Dry I->J K QC Analysis J->K Final Product: This compound

Caption: Workflow for the scale-up synthesis of this compound.

Biological Signaling Pathway: CDK Inhibition in the Cell Cycle

Derivatives of 5-bromo-N-alkylpyridin-2-amines have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The following diagram illustrates a simplified CDK signaling pathway.[8][9][13]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor Therapeutic Intervention CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases RestrictionPoint Restriction Point CyclinE Cyclin E E2F->CyclinE promotes expression CDK2 CDK2 CyclinE->CDK2 activates S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes activates G2_M G2/M Phases S_Phase_Genes->G2_M leads to Inhibitor This compound Derivative (CDK Inhibitor) Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK signaling pathway and the point of intervention for 2-aminopyridine-based inhibitors.

Conclusion

The scale-up synthesis of this compound has been successfully demonstrated using a robust Buchwald-Hartwig amination protocol. This method provides high yields and purity, making it suitable for the industrial production of this key intermediate. The versatility of the 5-bromo-2-aminopyridine scaffold, particularly in the development of kinase inhibitors, underscores its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development of novel therapeutics.

References

Application Notes and Protocols: 5-bromo-N-butylpyridin-2-amine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can effectively interact with biological targets.[2] Within the diverse landscape of pyridine-based building blocks, 5-bromo-N-butylpyridin-2-amine emerges as a particularly valuable synthon for the construction of complex heterocyclic systems.

The strategic placement of a bromine atom at the 5-position provides a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[3][4] The N-butylamino group at the 2-position can serve as a key pharmacophoric element, potentially forming crucial hydrogen bond interactions within the active sites of enzymes, such as the hinge region of kinases.[1] This combination of functionalities makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][3]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of heterocyclic compounds, complete with detailed experimental protocols for key synthetic transformations and visualizations of relevant synthetic workflows and potential biological signaling pathways.

Synthetic Applications

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental for assembling the complex molecular architectures of modern therapeutic agents.[4]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[3][5] By coupling this compound with a variety of aryl or heteroaryl boronic acids or esters, a diverse library of derivatives can be readily synthesized to explore structure-activity relationships (SAR).[6][7]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.[8][9] This reaction is instrumental in the synthesis of diaminopyridine-based structures, which are known to exhibit a broad spectrum of biological activities.[10]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3][11]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[11]

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)[11]

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene)[5][11]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]

  • Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water, 4:1).[4]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-butylpyridin-2-amine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[8][10]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[8]

  • Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)[8]

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)[8]

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).[8]

  • Add the anhydrous solvent (e.g., 5 mL of Toluene).[4]

  • Add the amine (1.2 mmol).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.[8]

  • Seal the flask and heat the reaction mixture to 100-120 °C for 16-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.[4]

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromo-pyridines with different coupling partners. This data can serve as a guide for expected yields and reaction conditions for this compound. Note: Yields are illustrative and based on similar reactions reported in the literature; optimization for the specific substrate is recommended.

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling of Bromopyridines

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Dioxane/H₂O 90 18 85-95[6]
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ Dioxane/H₂O 90 18 80-90[6]
3 3,5-Dimethylphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ Dioxane/H₂O 90 18 75-85[6]

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 80-90[6] |

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Aniline Pd₂(dba)₃ (2) BINAP (4) NaOtBu Toluene 110 16 70-85[8]
2 Morpholine Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ Dioxane 100 24 65-80[4]
3 Benzylamine Pd₂(dba)₃ (2) BINAP (4) NaOtBu Toluene 110 18 70-85[8]

| 4 | Pyrrolidine | CuI (10) | - | K₃PO₄ | Dioxane | 85 | 60 | ~50[12] |

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start This compound reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library in_vitro In Vitro Assays (e.g., Kinase Assay) library->in_vitro sar SAR Analysis in_vitro->sar cell_based Cell-Based Assays (e.g., Cytotoxicity) cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Derivative of This compound inhibitor->receptor Inhibition

Caption: Potential targeting of a kinase signaling pathway.

Potential Biological Applications

Derivatives of aminopyridines are well-represented in the field of kinase inhibitor drug discovery.[1] The aminopyridine core often serves as a scaffold that can mimic the hinge-binding interactions of ATP in the kinase active site.[1] By functionalizing the 5-position of this compound through the cross-coupling reactions described above, it is possible to synthesize libraries of compounds for screening against various kinase targets implicated in diseases such as cancer and inflammatory disorders.[3][4]

For example, the introduction of specific aryl or heteroaryl groups at the 5-position can lead to potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's tyrosine kinase (BTK).[13] The N-butyl group can also contribute to binding by occupying a hydrophobic pocket within the active site, potentially enhancing potency and selectivity.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its amenability to robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of chemical space around the aminopyridine core. The protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the design and synthesis of novel chemical entities with the potential to modulate the activity of key biological targets, particularly protein kinases.

References

Application Notes and Protocols for the Cross-Coupling of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting specific catalysts and ligands for the successful cross-coupling of 5-bromo-N-butylpyridin-2-amine. This document outlines detailed experimental protocols for various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The information is curated to assist researchers in academic and industrial settings, particularly those involved in drug discovery and development, by providing a strong starting point for reaction optimization.

Introduction

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this compound through transition metal-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel derivatives with potential therapeutic applications. The selection of an appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations. This document provides an overview of common catalytic systems and detailed protocols for the coupling of this specific substrate.

Catalytic Systems for Cross-Coupling Reactions

The choice of catalyst and ligand is paramount for the successful coupling of this compound. The presence of the 2-amino group can influence the electronic properties of the pyridine ring and potentially coordinate with the metal center, necessitating careful optimization of the reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For the coupling of this compound with various boronic acids or esters, several palladium-based catalyst systems have proven effective with similar substrates.[1][2][3][4]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9578-88[1][4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110Expected High[4]
Pd-PEPPSI-IPrIPrK₂CO₃THF60-80Good to Excellent[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is essential for synthesizing more complex substituted aminopyridines. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.[5][6][7][8][9]

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene100-110[5]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100-120
RuPhos-Pd-G3RuPhosLiHMDSToluene80-100[10]
BrettPhos-Pd-G3BrettPhosLiHMDSToluene80-100[10]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines. This reaction typically employs a dual catalyst system of palladium and copper(I).[11][12][13][14]

Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIPPh₃Et₃NTHF/DMF25-80[12][14]
PdCl₂(PPh₃)₂CuIPPh₃Et₃N/i-Pr₂NHDMF80-100[15]
Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, leading to the synthesis of vinyl-substituted pyridines. The reaction is typically carried out in the presence of a palladium catalyst and a base.[16][17][18][19]

Catalyst PrecursorLigandBaseAdditiveSolventTemperature (°C)
Pd(OAc)₂P(o-tol)₃Et₃N-DMF100-130[18]
Pd(OAc)₂-Et₃NTBABDMF130[20]

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[20]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[20]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[20]

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.[5]

  • Add anhydrous toluene via syringe.[5]

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.[5]

  • Heat the mixture to 100-110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous THF or DMF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[15]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.[15]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).

  • Add anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 100-130 °C with stirring.[20]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

experimental_workflow setup Reaction Setup (Substrate, Reagents, Solvent) inert Inert Atmosphere (Degassing) setup->inert catalyst Catalyst/Ligand Addition inert->catalyst reaction Reaction (Heating & Stirring) catalyst->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Simplified Kinase Inhibitor Signaling Pathway

Many substituted 2-aminopyridines function as kinase inhibitors, interfering with intracellular signaling pathways implicated in diseases such as cancer. The diagram below illustrates a simplified signaling cascade and the point of inhibition by a hypothetical 2-aminopyridine derivative.[18]

signaling_pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor 2-Aminopyridine Derivative (Inhibitor) inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a 2-aminopyridine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 5-bromo-N-butylpyridin-2-amine. The following question-and-answer format addresses common issues and provides actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I address them?

A1: Low or no conversion in the Suzuki coupling of this compound is a common challenge that can often be attributed to several factors related to the catalyst system and reaction conditions.[1]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring, particularly the one at position 1, and the exocyclic amine can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can shield the palladium center and prevent deactivation.[2][3] Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active precatalysts can also be beneficial.[1]

  • Inefficient Oxidative Addition: While bromopyridines are generally reactive, the electronic properties of your specific substrate might influence the oxidative addition step.[4]

    • Solution: Ensure your palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent degradation.

  • Poor Reagent Quality: The purity of your this compound, boronic acid/ester, and other reagents is critical.

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. Impurities can inhibit the catalyst.

Q2: My reaction is sluggish and stops at partial conversion, leaving unreacted starting material. What adjustments can I make?

A2: Incomplete reactions are often a result of suboptimal reaction parameters that can be systematically optimized.

  • Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][4] An inadequate base may lead to a stalled reaction.[2]

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving heteroaromatic amines.[1][3] Ensure the chosen base is sufficiently soluble in the reaction medium.

  • Suboptimal Solvent System: The solubility of all reactants is key for an efficient reaction.[2]

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[1] Experiment with different solvent ratios to ensure homogeneity.

  • Inadequate Temperature: Suzuki couplings are often temperature-sensitive.

    • Solution: Cautiously increasing the reaction temperature (typically in the range of 80-110 °C) can improve the reaction rate and drive the reaction to completion.[1][5] However, be aware that excessively high temperatures can lead to side reactions.

Q3: I am observing significant byproduct formation, such as debromination of my starting material and homocoupling of the boronic acid. How can I minimize these side reactions?

A3: The formation of byproducts is a common issue that can often be mitigated by carefully controlling the reaction environment and stoichiometry.

  • Debromination: The bromo group on your pyridine can be replaced by a hydrogen atom, a side reaction often facilitated by certain phosphine ligands and bases at elevated temperatures.[1]

    • Solution: Try a different ligand or a milder base. Lowering the reaction temperature may also reduce the extent of dehalogenation.[1]

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself, a reaction that is often promoted by the presence of oxygen.[2][4]

    • Solution: It is critical to thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][2] Running the reaction under a positive pressure of an inert gas is highly recommended.[2]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]

    • Solution: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[2] Using anhydrous solvents and ensuring all glassware is thoroughly dried can also help.

Quantitative Data Summary: Reaction Parameter Optimization

The following table summarizes a range of reaction conditions that can be explored to optimize the Suzuki coupling of this compound. The expected yield is a qualitative measure based on literature for similar substrates.

ParameterCondition 1Condition 2Condition 3Condition 4Expected YieldReference(s)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(dppf) (3 mol%)Varies[6][7]
Ligand NonePPh₃ (4 mol%)SPhos (4 mol%)XPhos (6 mol%)Varies[2][3]
Base Na₂CO₃ (2 M aq.)K₂CO₃ (2 eq.)K₃PO₄ (3 eq.)Cs₂CO₃ (2.5 eq.)Moderate to High[1][3][6]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)DMFModerate to High[1][7][8]
Temperature 80 °C90 °C100 °C110 °CModerate to High[1][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (if required).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Degassing Technique: Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask and securely attach it to a vacuum line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to the vacuum to remove any dissolved gases.

  • Close the flask to the vacuum and thaw the solvent in a water bath.

  • Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Ar or N₂) A->B 1. C Add Catalyst and Ligand B->C 2. D Add Degassed Solvent C->D 3. E Heat and Stir D->E 4. F Monitor Reaction (TLC/LC-MS) E->F 5. G Quench and Extract F->G 6. H Purify Product G->H 7.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues Start Low Yield Observed C1 Catalyst Deactivation? Start->C1 C2 Poor Catalyst Quality? Start->C2 C3 Suboptimal Base/Solvent? Start->C3 C4 Incorrect Temperature? Start->C4 C5 Homocoupling/Debromination? Start->C5 C6 Protodeboronation? Start->C6 S1 Use Bulky Ligands (e.g., SPhos, XPhos) C1->S1 S2 Use High-Purity Catalyst C2->S2 S3 Screen Bases (K₃PO₄, Cs₂CO₃) & Solvent Systems C3->S3 S4 Optimize Temperature (80-110 °C) C4->S4 S5 Ensure Rigorous Degassing & Inert Atmosphere C5->S5 S6 Use Boronic Esters or Trifluoroborate Salts C6->S6

References

Technical Support Center: Catalyst Poisoning in Buchwald-Hartwig Reactions with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with catalyst poisoning in the Buchwald-Hartwig amination of 2-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose common issues, optimize reaction conditions, and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are Buchwald-Hartwig reactions involving 2-aminopyridines and related substrates so challenging?

A1: The primary difficulty, often called the "2-pyridyl problem," stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium catalyst center. This coordination forms stable, inactive catalyst complexes, which effectively "poisons" the catalyst and halts the catalytic cycle before the desired C-N bond formation can occur.[1][2]

Q2: What is the primary mechanism of catalyst deactivation in these reactions?

A2: The main deactivation pathway is catalyst poisoning through direct coordination. The pyridine nitrogen acts as a ligand, binding to the active Pd(0) species. This prevents the catalyst from participating in essential steps of the catalytic cycle, such as oxidative addition with the aryl halide.[1] Other potential deactivation pathways include the formation of inactive palladium dimers or catalyst decomposition into palladium black at high temperatures.[1][2]

Q3: What are the common visual signs of catalyst failure or deactivation during the reaction?

A3: Several visual cues can indicate a problem with the catalyst's activity:

  • Formation of Palladium Black: The appearance of a fine black precipitate is a clear sign of catalyst decomposition, where the active palladium has crashed out of the catalytic cycle.[2]

  • Reaction Stalls: If reaction monitoring (e.g., via TLC or LC-MS) shows initial product formation that abruptly stops before the starting material is consumed, it suggests the catalyst has been poisoned or has decomposed over time.[2]

  • No Color Change: A healthy Buchwald-Hartwig reaction is often colored (yellow to reddish-brown). If the mixture remains colorless or retains the color of the starting materials, it is likely that the catalytic cycle has not initiated.[2]

Q4: How do I select the appropriate ligand to prevent catalyst poisoning?

A4: The key strategy is to use sterically hindered and electron-rich phosphine ligands.[1] These bulky ligands create a crowded environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[2] Ligands from the biaryl monophosphine class are particularly effective.[2]

Q5: My substrate contains a base-sensitive functional group (e.g., an ester). Which base should I use?

A5: While strong bases like sodium tert-butoxide (NaOtBu) typically give the highest reaction rates, they can be incompatible with sensitive functional groups.[2][3] In such cases, switching to a weaker inorganic base is recommended. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance, though they may require higher catalyst loadings or longer reaction times to achieve full conversion.[3]

Troubleshooting Guide

Problem: Low to No Product Conversion
Possible CauseRecommended Solutions
1. Catalyst Poisoning by Pyridine Nitrogen The pyridine substrate is coordinating to the palladium center, inhibiting the catalytic cycle.[1][2] Solutions:Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to physically block the pyridine nitrogen.[1][2] • Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) to ensure the efficient in-situ generation of the active Pd(0) species.[1][4] • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1]
2. Inactive or Decomposed Catalyst The catalyst is not entering the catalytic cycle or is decomposing under the reaction conditions. Solutions:Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[2] Thoroughly degas solvents and ensure the reaction is run under a strict argon or nitrogen atmosphere. • Check Reagent Purity: Use high-purity, dry reagents and solvents. Water and other impurities can deactivate the catalyst.[2] • Optimize Temperature: While heating is necessary (typically 80-110 °C), excessively high temperatures (>120 °C) can cause thermal decomposition into palladium black.[2] Consider lowering the temperature and extending the reaction time.
3. Suboptimal Ligand, Base, or Solvent Combination The chosen conditions are not suitable for the specific substrate pairing. Solutions:Systematic Screening: If the initial conditions fail, systematically screen different reaction parameters. Change one variable at a time, starting with the ligand, then the base, and finally the solvent.[2] Toluene and dioxane are generally effective solvents.[2][5]

Data Presentation

Table 1: Ligand Selection Guide for 2-Aminopyridine Coupling
Ligand NameClassKey Advantages
XPhos Biaryl MonophosphineHighly effective for a broad range of substrates, including challenging heteroaryl chlorides.[2]
SPhos Biaryl MonophosphineExcellent generality and high reactivity, often providing fast reaction times.[1]
RuPhos Biaryl MonophosphineParticularly effective for sterically hindered amines and amides.[2]
BrettPhos Biaryl MonophosphineDesigned for coupling primary amines and offers good selectivity.[3]
Table 2: Base Selection Guide
BaseTypeAdvantagesDisadvantages
NaOt-Bu Strong AlkoxidePermits highest reaction rates and lowest catalyst loadings.[3]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[3]
LHMDS Strong AmideAllows for the use of substrates with protic functional groups.[3][6]Air-sensitive and can be incompatible with some functional groups at high temperatures.[3]
Cs₂CO₃ Weak InorganicExcellent functional group tolerance and often the most effective weak base.[3]Expensive and can create stirring difficulties on a large scale.[3]
K₃PO₄ Weak InorganicGood functional group tolerance and economically attractive.[3]May require higher catalyst loadings and longer reaction times.[3]

Visualizations and Workflows

Catalyst_Poisoning Catalyst Poisoning in Buchwald-Hartwig Amination cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Inactive_Complex L-Pd(0)-(2-Aminopyridine) (Inactive 'Poisoned' Complex) Pd0->Inactive_Complex Strong Coordination (Deactivation) Amine_Complex [L-Pd(II)(Ar)(NHR')]+ OA_Complex->Amine_Complex Amine Binding & Deprotonation (+ H₂NR', -HX) Amine_Complex->Pd0 Reductive Elimination Product Ar-NHR' (Product) Amine_Complex->Product Aminopyridine 2-Aminopyridine Substrate Aminopyridine->Inactive_Complex

Caption: Coordination of the 2-aminopyridine substrate to the active Pd(0) catalyst forms an inactive complex, halting the productive cycle.[1]

Caption: Bulky phosphine ligands sterically shield the palladium center, preventing coordination by the pyridine nitrogen.[2]

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start: Low or No Yield Check_Catalyst Is Catalyst Active? (e.g., No Pd Black, Color Change) Start->Check_Catalyst Check_Ligand Is Ligand Appropriate? (Bulky, Electron-Rich) Check_Catalyst->Check_Ligand Yes Sol_Inert Solution: • Improve Inert Technique • Use Pre-catalyst • Check Reagent Purity Check_Catalyst->Sol_Inert No Check_Conditions Are Conditions Optimized? (Base, Solvent, Temp) Check_Ligand->Check_Conditions Yes Sol_Ligand Solution: • Screen Bulky Ligands (XPhos, SPhos, RuPhos) Check_Ligand->Sol_Ligand No Sol_Conditions Solution: • Screen Bases (NaOtBu, Cs₂CO₃) • Screen Solvents (Toluene, Dioxane) • Adjust Temperature Check_Conditions->Sol_Conditions No Success Reaction Successful Check_Conditions->Success Yes Sol_Inert->Start Re-run Sol_Ligand->Start Re-run Sol_Conditions->Start Re-run

Caption: A logical workflow for diagnosing and addressing low conversion in 2-aminopyridine cross-coupling reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol provides a reliable starting point for the amination of 2-halopyridines.

Materials:

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • 2-Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst, the base, the 2-halopyridine, and a magnetic stir bar to an oven-dried reaction vial or flask.

  • Reagent Addition: Add the amine and the solvent to the flask.

  • Sealing and Heating: Seal the vessel tightly with a screw cap containing a PTFE septum. Remove the vessel from the glovebox and place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Monitoring Reaction Kinetics to Diagnose Catalyst Deactivation

This method can help determine if a reaction is stalling due to catalyst poisoning.

Procedure:

  • Setup: Set up the Buchwald-Hartwig reaction as described in Protocol 1, including an internal standard (e.g., dodecane) that is stable under the reaction conditions and does not interfere with analysis.

  • Sampling: Once the reaction reaches the target temperature, take an initial sample (t=0). Continue to take small, timed aliquots from the reaction mixture throughout its course (e.g., every 30 minutes for the first 4 hours, then every hour).

  • Quenching: Immediately quench each aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica to remove the catalyst.

  • Analysis: Analyze each quenched sample by GC or LC to determine the ratio of product to the internal standard.

  • Data Analysis: Plot the concentration or yield of the product versus time. A healthy reaction will show a steady increase in product formation until the starting material is consumed. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation or poisoning.[1]

References

Technical Support Center: Synthesis of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N-butylpyridin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 2,5-dibromopyridine with n-butylamine. This method is highly versatile but requires careful optimization of the catalyst, ligand, base, and solvent system to ensure good yield and regioselectivity.

  • N-Alkylation: This method involves the alkylation of 2-amino-5-bromopyridine with a butyl halide (e.g., n-butyl bromide or n-butyl iodide). This is a more traditional approach, but it can be prone to side reactions such as polyalkylation.

Q2: What are the most common side reactions observed in the synthesis of this compound?

A2: The side reactions depend on the chosen synthetic route:

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom, leading to the formation of 2-bromo- or 5-bromopyridine.

    • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the formation of butene and a hydrodehalogenated pyridine.[1]

    • Formation of Di-butylated Product: Reaction of the product with the remaining 2,5-dibromopyridine under the reaction conditions.

    • Isomeric Product Formation: Amination at the 5-position to yield 2-bromo-5-(butylamino)pyridine, although amination at the 2-position is generally favored.

  • N-Alkylation:

    • Polyalkylation: The desired product, this compound, can react further with the butyl halide to form the di-butylated product, 5-bromo-N,N-dibutylpyridin-2-amine.

    • Impurity Carryover: The starting material, 2-amino-5-bromopyridine, is often synthesized by the bromination of 2-aminopyridine. A common impurity from this step is 2-amino-3,5-dibromopyridine, which can be carried through to the final product.[2]

Q3: How can I minimize the formation of the di-butylated side product in the N-alkylation reaction?

A3: To suppress polyalkylation, a useful strategy is to perform the reaction using the hydrobromide salt of the starting amine (2-amino-5-bromopyridine·HBr). Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl halide, while the secondary amine product remains protonated and less reactive.[3]

Q4: I am having trouble purifying this compound by column chromatography. The compound is streaking on the silica gel. What can I do?

A4: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Common choices include:

  • Triethylamine (Et₃N): Typically 0.1-1% is added to the mobile phase.

  • Ammonia: A solution of ammonia in methanol can be used as part of the solvent system.

Troubleshooting Guides

Buchwald-Hartwig Amination Route
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Inactive catalyst or ligand.- Incorrect base or solvent.- Reaction temperature is too low.- Use a pre-catalyst to ensure the formation of the active catalytic species.- Screen different palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, BINAP).- Ensure the use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).- Use an anhydrous, degassed aprotic solvent like toluene or dioxane.- Increase the reaction temperature, typically in the range of 80-110 °C.
Formation of significant amounts of hydrodehalogenated byproducts - Presence of water or other protic sources.- β-Hydride elimination from the palladium-amido intermediate.[1]- Ensure all reagents and solvents are anhydrous.- Use a bulky phosphine ligand to disfavor β-hydride elimination.
Poor regioselectivity (formation of 2-bromo-5-(butylamino)pyridine) - The C5 position is competing with the C2 position for amination.- While the C2 position is generally more reactive in palladium-catalyzed cross-coupling of pyridines, optimizing the ligand and reaction temperature can improve selectivity. Electron-donating ligands may enhance selectivity for the more electron-deficient C2 position.
N-Alkylation Route
Problem Potential Cause(s) Recommended Solution(s)
Significant formation of the di-butylated product - The product amine is more nucleophilic than the starting amine and reacts with the alkyl halide.- Use the hydrobromide salt of 2-amino-5-bromopyridine to favor mono-alkylation.[3]- Use a stoichiometric amount or a slight excess of the butyl halide.- Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Presence of 2-amino-3,5-dibromopyridine in the product - Impurity in the starting 2-amino-5-bromopyridine.[2]- Purify the starting material before the alkylation step. Recrystallization or washing with a suitable solvent like hot petroleum ether can be effective.
Slow or incomplete reaction - Insufficiently reactive alkylating agent.- Inappropriate base or solvent.- Use n-butyl iodide instead of n-butyl bromide, as iodide is a better leaving group.- Use a suitable base to deprotonate the amine, such as potassium carbonate or a non-nucleophilic organic base.- Choose a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,5-Dibromopyridine

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 2,5-Dibromopyridine

  • n-Butylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 2,5-dibromopyridine (1 equivalent) and anhydrous toluene.

  • Add n-butylamine (1.1 equivalents) to the mixture via syringe.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing 0.1-1% triethylamine) to yield this compound.

Protocol 2: N-Alkylation of 2-amino-5-bromopyridine

This protocol is designed to favor mono-alkylation.

Materials:

  • 2-amino-5-bromopyridine

  • n-Butyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1 equivalent), K₂CO₃ (1.5 equivalents), and anhydrous DMF.

  • Add n-butyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing 0.1-1% triethylamine) or by recrystallization.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Pd(OAc)₂, Xantphos, NaOtBu, and 2,5-dibromopyridine in anhydrous toluene under inert atmosphere add_amine Add n-butylamine start->add_amine heat Heat at 80-110 °C add_amine->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool and dilute with ethyl acetate monitor->cool Reaction complete filter Filter through celite cool->filter extract Wash with water and brine, then dry organic layer filter->extract purify Purify by column chromatography extract->purify end This compound purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

N_Alkylation_Troubleshooting Start N-Alkylation of 2-amino-5-bromopyridine Problem Low yield of mono-alkylated product Start->Problem Polyalkylation Significant polyalkylation observed? Problem->Polyalkylation Yes IncompleteReaction Incomplete reaction? Problem->IncompleteReaction No Solution_Poly Use amine hydrobromide salt. Use stoichiometric alkyl halide. Monitor reaction closely. Polyalkylation->Solution_Poly Solution_Incomplete Use n-butyl iodide. Optimize base and solvent (e.g., K₂CO₃ in DMF). IncompleteReaction->Solution_Incomplete Purification Purify final product Solution_Poly->Purification Solution_Incomplete->Purification

References

Technical Support Center: Optimizing Reaction Temperature for 5-bromo-N-butylpyridin-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 5-bromo-N-butylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in the coupling of this compound?

A1: Temperature plays a crucial role in overcoming the activation energy of the catalytic cycle in palladium-catalyzed cross-coupling reactions. For a substrate like this compound, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[1] Sufficient thermal energy is often required to promote efficient oxidative addition and reductive elimination, the key steps in the coupling process. However, excessively high temperatures can lead to side reactions such as dehalogenation or catalyst decomposition.[2]

Q2: What are the typical temperature ranges for different coupling reactions with this substrate?

A2: The optimal temperature range is highly dependent on the specific coupling reaction, catalyst system, and solvent employed. However, general ranges for common reactions are:

  • Suzuki-Miyaura Coupling: 80-120 °C[3][4]

  • Buchwald-Hartwig Amination: 80-110 °C[5][6]

  • Sonogashira Coupling: Room temperature to 100 °C, with many reactions performed at elevated temperatures to ensure good conversion.[7][8]

Q3: How does the choice of ligand influence the optimal reaction temperature?

A3: The ligand choice is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can facilitate the catalytic cycle at lower temperatures by promoting oxidative addition and reductive elimination.[1] Less reactive catalyst systems may necessitate higher temperatures to achieve comparable yields.

Q4: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A4: While this can sometimes be a viable strategy to minimize temperature-sensitive side reactions, it is not always the case. Some catalytic cycles have a minimum temperature threshold to be effective. Below this temperature, the reaction may stall or proceed at an impractically slow rate. It is always recommended to perform a temperature screen to find the optimal balance between reaction time and yield.[9]

Troubleshooting Guide: Temperature Optimization

This guide provides a systematic approach to troubleshooting common temperature-related issues during the coupling of this compound.

Issue 1: Low or No Conversion

Potential Cause: The reaction temperature is too low to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step which can be challenging for electron-rich pyridines.

Troubleshooting Steps:

  • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments.[2] Monitor the reaction progress by TLC or LC-MS to observe any changes in the consumption of starting material.

  • Solvent Consideration: Ensure the solvent has a boiling point that allows for the desired temperature to be reached and maintained. Solvents like toluene, dioxane, or DMF are common for higher temperature reactions.

  • Catalyst and Ligand System: If increasing the temperature leads to decomposition, consider switching to a more active catalyst system (e.g., a pre-catalyst) or a more electron-rich and bulky ligand that may allow for lower reaction temperatures.[1]

Issue 2: Formation of Side Products (e.g., Debromination)

Potential Cause: The reaction temperature is too high, leading to undesired side reactions like hydrodehalogenation (debromination) or catalyst decomposition.[2]

Troubleshooting Steps:

  • Temperature Reduction: Lower the reaction temperature in 10 °C increments and monitor for a decrease in the formation of the side product relative to the desired product.

  • Optimize Reaction Time: A shorter reaction time at a slightly higher temperature may be preferable to a longer time at a lower temperature to minimize the formation of time-dependent byproducts.

  • Base and Ligand Screening: The choice of base and ligand can influence the propensity for side reactions. A weaker base or a different ligand might suppress the undesired pathway.

Logical Workflow for Temperature Troubleshooting

G start Low or No Conversion increase_temp Increase Temperature (10-20 °C increments) start->increase_temp check_solvent Verify Solvent Boiling Point increase_temp->check_solvent success Optimal Conversion and Purity increase_temp->success Conversion improves change_catalyst Switch to More Active Catalyst/Ligand check_solvent->change_catalyst If at max temp or decomposition change_catalyst->success side_products Significant Side Products (e.g., Debromination) decrease_temp Decrease Temperature (10 °C increments) side_products->decrease_temp optimize_time Optimize Reaction Time decrease_temp->optimize_time decrease_temp->success Side products decrease screen_base_ligand Screen Base and Ligand optimize_time->screen_base_ligand screen_base_ligand->success

Caption: Troubleshooting workflow for temperature optimization.

Quantitative Data on Temperature Effects

Table 1: Effect of Temperature on Sonogashira Coupling of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene [8]

EntryTemperature (°C)Conversion (%)
12532
25081
310098

Reaction conditions: Pd(OAc)₂, XPhos ligand, Et₃N base, in MeCN.[8]

Table 2: Effect of Temperature on Suzuki Coupling of Iodobenzene with Phenylboronic Acid [9]

EntryTemperature (°C)Time (min)Conversion (%)
1306035
2506060
3803098
41002098

Reaction conditions: Pd/NiFe₂O₄ catalyst, K₂CO₃ base, in DMF/H₂O.[9]

Experimental Protocols

The following are generalized protocols for common coupling reactions of this compound. Note: These are starting points and optimization, particularly of temperature, will be necessary.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere and Solvent: Establish an inert atmosphere and add the solvent (e.g., DMF), followed by stirring for 30 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C).[7]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.[11]

Reaction Workflow and Catalytic Cycles

The following diagrams illustrate the general workflow for a coupling reaction and the catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

G cluster_workflow General Experimental Workflow A Combine Reactants and Base B Add Catalyst and Solvent under Inert Atmosphere A->B C Heat to Optimized Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Work-up and Extraction D->E F Purification (Column Chromatography) E->F

Caption: General experimental workflow for cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle (Pd cycle) A Pd(0)L_n B Oxidative Addition (R-X) A->B C [R-Pd(II)L_n-X] B->C D Transmetalation (R'-B(OR)2) C->D E [R-Pd(II)L_n-R'] D->E F Reductive Elimination E->F F->A R-R' G Pd(0)L_n H Oxidative Addition (Ar-X) G->H I [Ar-Pd(II)L_n-X] H->I J Amine Coordination and Deprotonation I->J K [Ar-Pd(II)L_n-NR'R''] J->K L Reductive Elimination K->L L->G Ar-NR'R'' M Pd(0)L_n N Oxidative Addition (R-X) M->N O [R-Pd(II)L_n-X] N->O P Transmetalation (Cu-C≡CR') O->P Q [R-Pd(II)L_n-C≡CR'] P->Q R Reductive Elimination Q->R R->M R-C≡CR'

Caption: Catalytic cycles for common cross-coupling reactions.

References

Technical Support Center: Purification of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-bromo-N-butylpyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Problem 1: The crude product is an oil and will not crystallize.

  • Question: My synthesis of this compound resulted in a dark oil, and I am unable to induce crystallization for purification. What steps can I take?

  • Answer: It is common for crude amine products to be oily due to impurities. Several techniques can be employed to solidify or purify the product:

    • Trituration: Stir the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble.[1] Good starting solvents for trituration include hexanes or a mixture of hexanes and ethyl acetate.[1] This process can often remove impurities and induce the product to solidify.

    • Acid-Base Extraction: This is a highly effective method for purifying amines.[1][2] Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will react to form a water-soluble salt and move into the aqueous layer.[1][2] The layers can then be separated. Afterwards, basify the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified amine, which can be extracted back into an organic solvent, dried, and concentrated.[1]

    • Column Chromatography: If other methods fail, column chromatography is a reliable option for purifying oily products.[1]

Problem 2: The compound streaks badly during silica gel column chromatography.

  • Question: I am attempting to purify my product using silica gel column chromatography, but the compound is streaking, resulting in poor separation and mixed fractions. How can this be resolved?

  • Answer: Streaking of amines on a standard silica gel column is a frequent issue. This is due to the basic nature of the amine interacting with the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier into the mobile phase can neutralize the acidic sites on the silica gel.[1][3] A common and effective strategy is to add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., hexanes/ethyl acetate).[1]

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase that is more compatible with basic compounds, such as amine-functionalized silica or alumina.[3]

Problem 3: Recrystallization attempts result in very low yield or no crystals.

  • Question: I have a semi-pure solid of this compound, but my attempts at recrystallization are giving me very poor recovery. What am I doing wrong?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when heated.[1] A systematic solvent screen with small amounts of your product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures) is recommended to find the optimal system.[1] For basic compounds like amines, using organic acids such as acetic acid or mixtures containing it can sometimes be effective.[4]

    • Using Too Much Solvent: Dissolving the compound in the absolute minimum amount of hot solvent is crucial. Using an excess will keep the product dissolved even after cooling, leading to low yields.

    • Cooling Too Rapidly: Allowing the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals.[1] Rapid cooling can cause the product to "crash out" as a powder, trapping impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-amino-5-bromopyridine or 3,5-dibromopyridine), by-products from side reactions such as di-alkylated or di-brominated species, and other positional isomers that may form depending on the synthetic route.[5][6][7]

Q2: Which purification method is recommended for a first attempt?

A2: For many amine syntheses, a simple acid-base extraction is an excellent first-pass purification technique due to its simplicity and scalability.[2] It effectively removes non-basic organic impurities and unreacted starting materials. If further purification is needed, column chromatography is generally the most robust method.[2]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It can be used to check the composition of the crude mixture, identify the best solvent system for column chromatography, and analyze the fractions collected from the column to determine which ones contain the pure product.[2][5] An optimal mobile phase for column chromatography should give the desired product an Rf value of approximately 0.2-0.3 on a TLC plate.[5]

Q4: What are the recommended storage conditions for purified this compound?

A4: Like many aminopyridine derivatives, the purified product should be stored in a cool, dry, and well-ventilated area, protected from light.[7] For long-term stability, it is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and under refrigeration (2-8°C).[7]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Separation based on the differential solubility of the basic amine and neutral/acidic impurities in aqueous acid and organic solvents.[2]Fast, simple, scalable, and effective for removing non-basic impurities.[2]Not effective for removing basic impurities; emulsions can sometimes form.[2]Initial workup and removal of non-basic starting materials or by-products.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase passes through.[2]Highly effective for separating compounds with different polarities, including isomers.[2][5]Can be time-consuming and requires larger volumes of solvent; amines may streak on silica.[1]Isolating the target compound to a high degree of purity (>98%).[5]
Recrystallization Purification of solids based on differences in solubility between the desired compound and impurities in a specific solvent at different temperatures.[2]Can yield very high purity material; relatively simple equipment.Requires a solid starting material and a suitable solvent; can have yield losses.[1]Final purification step to obtain highly crystalline, pure product.

Table 2: Typical Silica Gel Column Chromatography Parameters

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for many organic compounds.[5]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateStart with a low polarity (e.g., 95:5) and gradually increase the proportion of the more polar ethyl acetate.[5]
Basic Modifier 0.1 - 1% Triethylamine (Et₃N)Add to the mobile phase to prevent streaking of the basic amine product.[1]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, evaporate the solvent, and load the resulting powder onto the column.[1][5]
Monitoring Thin-Layer Chromatography (TLC)Analyze collected fractions to identify those containing the pure product.[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude this compound in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. The protonated amine product is now in this layer.

  • Repeat the extraction of the organic layer with the aqueous acid solution 2-3 more times to ensure complete transfer of the amine.[2]

  • Combine all aqueous extracts. While stirring, slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10), which will precipitate the purified amine.

  • Extract the purified amine back into an organic solvent (e.g., ethyl acetate) 3 times.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Silica Gel Column Chromatography

  • Mobile Phase Preparation: Prepare a solvent system, typically a mixture of hexanes and ethyl acetate, with an added 0.5-1% of triethylamine to prevent streaking.[1] Determine the optimal starting ratio using TLC.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading (Dry Load): Dissolve the crude product in a minimal volume of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][5]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[2]

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 3: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a test solvent. Heat the mixture to see if the solid dissolves and observe if crystals form upon cooling. Test several solvents to find the best one.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel to remove them.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Oily Product trituration Trituration (e.g., with Hexanes) crude->trituration Attempt to Solidify solid_check Is it Solid? trituration->solid_check ab_extraction Acid-Base Extraction solid_check->ab_extraction No recrystal Recrystallization solid_check->recrystal Yes purity_check1 Is it Pure? ab_extraction->purity_check1 column_chrom Column Chromatography (Silica + Et3N) purity_check1->column_chrom No final_product Pure Product purity_check1->final_product Yes purity_check2 Is it Pure? column_chrom->purity_check2 purity_check2->recrystal No, but Solid purity_check2->final_product Yes recrystal->final_product Troubleshooting_Column_Chromatography start Start Column Chromatography problem Observe Streaking? start->problem solution1 Add 0.1-1% Triethylamine to Mobile Phase problem->solution1 Yes success Successful Separation problem->success No check1 Problem Solved? solution1->check1 solution2 Switch to Amine-Functionalized Silica or Alumina check1->solution2 No check1->success Yes solution2->success

References

preventing dehalogenation of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-N-butylpyridin-2-amine. The following information is intended to help mitigate the common side reaction of dehalogenation observed during various synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom, leading to the formation of N-butylpyridin-2-amine as a byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. These species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.

  • The Substrate Itself: The secondary amine proton on this compound may facilitate the formation of Pd-H species or participate in other pathways leading to dehalogenation.

Q3: Are certain reaction types more prone to dehalogenation with this substrate?

A3: Yes, palladium-catalyzed cross-coupling reactions are particularly susceptible to dehalogenation. The specific conditions of the reaction, such as high temperatures and the use of strong bases, can increase the likelihood of this side reaction.

Q4: How can I monitor the extent of dehalogenation during my experiment?

A4: The progress of your reaction and the formation of the dehalogenated byproduct can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For quantitative analysis of the product mixture, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

If you are observing a significant amount of the dehalogenated byproduct, N-butylpyridin-2-amine, in your Suzuki-Miyaura coupling reaction, consult the following guide.

Decision-Making Workflow for Troubleshooting Dehalogenation

start High Dehalogenation Observed base Optimize Base start->base ligand Screen Ligands base->ligand Dehalogenation persists end Dehalogenation Minimized base->end Issue resolved solvent Change Solvent ligand->solvent Dehalogenation persists ligand->end Issue resolved protection Consider N-Protection solvent->protection Dehalogenation persists solvent->end Issue resolved protection->end Issue resolved

Caption: Troubleshooting workflow for dehalogenation.

Troubleshooting Steps:

Potential CauseRecommended ActionRationale
Strong Base Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.Milder bases are less likely to generate palladium-hydride species, which are a primary cause of dehalogenation.
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the dehalogenation pathway.
Protic or Wet Solvent Use anhydrous, aprotic solvents like 1,4-dioxane or toluene. Ensure all solvents are thoroughly dried and degassed.Protic solvents or residual water can act as a source of protons, leading to the formation of the dehalogenated byproduct.
Active N-H Bond Consider protecting the secondary amine with a suitable protecting group, such as a Boc group.The N-H bond can interact with the catalyst or reagents, potentially facilitating dehalogenation. Protection can mitigate this.[1]
Issue 2: Dehalogenation During Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can also be plagued by dehalogenation. The following table provides guidance on how to address this issue.

Quantitative Data on Reaction Conditions for a Structurally Similar Substrate

The following table summarizes the yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (a structural analog) with various arylboronic acids, which can serve as a starting point for optimizing your reaction.[2][3]

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9578
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9580

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce dehalogenation.

Experimental Workflow

reagents 1. Combine Reagents: - this compound - Arylboronic acid - K3PO4 - Pd(PPh3)4 solvent 2. Add Solvent: - Degassed 1,4-dioxane/water (4:1) reagents->solvent reaction 3. Reaction: - Heat at 85-95 °C - Monitor by TLC/LC-MS solvent->reaction workup 4. Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup purification 5. Purification: - Dry over Na2SO4 - Concentrate - Column chromatography workup->purification

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, which may be necessary for particularly challenging coupling reactions where dehalogenation is severe.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-Boc protected compound.

Signaling Pathways and Logical Relationships

Proposed Catalytic Cycle and Dehalogenation Pathway in Suzuki-Miyaura Coupling

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br Ar = 5-(N-butylamino)pyridin-2-yl oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 / Base) pd_complex->transmetalation dehalogenation_path Dehalogenation Pathway pd_complex->dehalogenation_path coupled_complex Ar-Pd(II)L2-R transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 Regenerates Catalyst pd_hydride L2Pd(II)(H)Br dehalogenation_path->pd_hydride reductive_elimination_dehalogenation Reductive Elimination pd_hydride->reductive_elimination_dehalogenation dehalogenated_product Dehalogenated Byproduct (Ar-H) reductive_elimination_dehalogenation->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

Caption: Competing pathways in Suzuki coupling.

References

Technical Support Center: Enhancing the Efficiency of Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the Buchwald-Hartwig amination of bromopyridines, a critical transformation in modern synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure in the Buchwald-Hartwig amination of bromopyridines?

Low yields in the amination of bromopyridines are frequently attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity. This is a primary challenge, especially with 2-bromopyridines.[1]

  • Suboptimal Ligand Choice: The use of a phosphine ligand that is not sufficiently bulky can fail to protect the palladium center from coordination by the pyridine nitrogen.[1]

  • Incorrect Base Selection: The strength and nature of the base are crucial. A base that is too weak may not facilitate the catalytic cycle effectively, while an overly strong base can be incompatible with sensitive functional groups.[1]

  • Poor Reagent and Solvent Quality: Palladium catalysts are sensitive to air and moisture. Impure reagents or solvents that are not anhydrous and deoxygenated can deactivate the catalyst.[1]

  • Inappropriate Reaction Temperature: While heating is generally required (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[1]

Q2: How do I choose the right ligand for the amination of a bromopyridine?

The selection of the ligand is critical to prevent catalyst poisoning and promote efficient coupling. Sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective. These bulky ligands create a coordinatively saturated environment around the palladium atom, which sterically shields it from the pyridine nitrogen.

Q3: Which base should I use, especially if my substrate has sensitive functional groups?

Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to faster reaction rates.[2] However, for substrates with base-sensitive functionalities such as esters or enolizable ketones, weaker inorganic bases are recommended. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher temperatures or longer reaction times to achieve comparable yields.[3]

Q4: What are the visual indicators of a failing reaction?

A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:

  • Formation of Palladium Black: The appearance of a fine black precipitate indicates the decomposition of the palladium catalyst to its metallic form, which is catalytically inactive.[1]

  • No Color Change: If the reaction mixture remains colorless or does not change from the initial color of the starting materials, it is likely that the active catalyst has not formed.[1]

  • Reaction Stalls: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that ceases over time, it may indicate catalyst decomposition or poisoning.[1]

Q5: What is hydrodehalogenation and how can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[4] This can be minimized by:

  • Optimizing the Base: In some cases, using a weaker or less sterically hindered base can reduce this side reaction.

  • Lowering the Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation.

  • Screening Ligands: The choice of ligand can influence the extent of this side reaction.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of bromopyridines.

Issue 1: Low to No Conversion of Starting Material

  • Potential Cause: Inactive catalyst.

    • Solution: Ensure that the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is oxygen-sensitive. For more reliable generation of the active catalyst, consider using a commercially available, air-stable palladium precatalyst such as XPhos Pd G3.[1]

  • Potential Cause: Inefficient catalyst activation.

    • Solution: If generating the active catalyst in situ from sources like Pd(OAc)₂, ensure that the reaction conditions are appropriate for the reduction of Pd(II) to Pd(0).

  • Potential Cause: Insufficient reaction temperature.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, while monitoring for any signs of catalyst decomposition.

Issue 2: Reaction Starts but Stalls Before Completion

  • Potential Cause: Catalyst decomposition over time.

    • Solution: Lower the reaction temperature to the 80-90 °C range and extend the reaction time. Monitor for the formation of palladium black.

  • Potential Cause: Reagent insolubility.

    • Solution: If any of the starting materials or the base are not fully dissolved, the reaction rate will be diminished. Consider switching to a different solvent. Toluene and 1,4-dioxane are commonly effective.[1]

  • Potential Cause: Inadequate inert atmosphere.

    • Solution: Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

Issue 3: Significant Formation of Side Products (e.g., Hydrodehalogenation)

  • Potential Cause: Reaction conditions favoring side reactions.

    • Solution: Systematically screen different reaction parameters. A logical approach is to vary one parameter at a time, such as testing different ligands (e.g., XPhos, RuPhos, BrettPhos) with a standard base and solvent before screening alternative bases or solvents.[1]

Data Presentation: Comparison of Reaction Components

The following tables provide a summary of commonly used ligands, bases, and solvents for the Buchwald-Hartwig amination of bromopyridines, along with their typical applications and characteristics.

Table 1: Ligand Selection Guide

LigandClassTypical Catalyst Loading (mol%)Key Features
XPhos Biaryl Monophosphine1-2Highly effective for a broad range of substrates, including challenging heteroaromatic couplings.
RuPhos Biaryl Monophosphine1-2Particularly effective for sterically hindered amines and amides.[5]
BrettPhos Biaryl Monophosphine1-2Excellent for coupling primary amines and amides.
BINAP Bidentate Phosphine2-4An earlier generation ligand, still effective for some applications.
Xantphos Bidentate Phosphine2-4Often used in cases where other bulky monophosphine ligands are less effective.

Table 2: Base Selection Guide

BaseTypepKa of Conjugate AcidCommon SolventsAdvantages & Disadvantages
NaOtBu Strong Alkoxide~19Toluene, Dioxane, THFPros: High reactivity, often leading to faster reactions and lower catalyst loadings. Cons: Incompatible with many base-sensitive functional groups.[2]
LiHMDS Strong Amide~26THF, ToluenePros: Very strong base, can enable reactions with poorly nucleophilic amines; allows for the use of substrates with protic functional groups. Cons: Can be too reactive for some substrates.
Cs₂CO₃ Weak Inorganic~10.3Dioxane, Toluene, DMFPros: Good functional group tolerance.[3] Cons: Often requires higher catalyst loadings and longer reaction times.[1]
K₃PO₄ Weak Inorganic~12.3Dioxane, ToluenePros: Mild conditions, suitable for sensitive substrates. Cons: May result in slower reaction rates.
DBU Organic Amidine~13.5Toluene, DMF, MeCNPros: Soluble, homogeneous base, ideal for reactions sensitive to solid bases and for flow chemistry. Cons: May not be strong enough for all substrate combinations.[1]

Table 3: Solvent Selection Guide

SolventPolarityKey Features
Toluene Non-polarA common and often effective solvent for Buchwald-Hartwig aminations.[1]
1,4-Dioxane Polar aproticAnother frequently used solvent that often gives good results.[1]
THF Polar aproticCan be used, but may sometimes lead to lower yields compared to toluene or dioxane.
DMF Polar aproticCan be beneficial for improving the solubility of reagents, but it can also coordinate to the palladium center and potentially inhibit the reaction.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of Bromopyridines

This protocol provides a reliable starting point for the amination of bromopyridines. Optimization of reaction parameters may be necessary for specific substrates.

Reagents and Equipment:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M)

  • Oven-dried reaction vial or flask with a magnetic stir bar

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the bromopyridine, amine, base, and palladium precatalyst to the oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2 Product_out Aminopyridine Product->Product_out Catalyst Regeneration Catalyst Regeneration ArBr Bromopyridine ArBr->Oxidative Addition Complex R2NH Amine R2NH->Amine Coordination Base Base Base->De-protonation

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Quality start Low or No Yield check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions catalyst_inactive Inactive Catalyst? - Use precatalyst (e.g., XPhos Pd G3) - Ensure inert atmosphere check_catalyst->catalyst_inactive ligand_issue Ligand Problem? - Use bulky ligand (XPhos, RuPhos) - Screen different ligands check_catalyst->ligand_issue check_reagents 3. Verify Reagent Quality check_conditions->check_reagents temp_issue Temperature Incorrect? - Increase incrementally - Lower if decomposition occurs check_conditions->temp_issue base_issue Base Suboptimal? - Screen stronger/weaker bases - Consider substrate sensitivity check_conditions->base_issue solvent_issue Solvent Inappropriate? - Try Toluene or Dioxane - Check for solubility check_conditions->solvent_issue optimize Systematic Optimization check_reagents->optimize purity_issue Impure Reagents/Solvents? - Use anhydrous, degassed solvents - Purify starting materials check_reagents->purity_issue

Caption: A decision tree for troubleshooting inefficient reactions.

References

Technical Support Center: Suzuki Reactions with Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving electron-rich pyridines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an electron-rich pyridine is giving a low or no yield. What are the primary causes?

A1: Low to no yield in Suzuki couplings with electron-rich pyridines is a common issue primarily stemming from two main factors:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalyst or lead to its deactivation, a well-documented issue often referred to as the "2-pyridyl problem."[1][2][3]

  • Protodeboronation of the Pyridineboronic Acid: Electron-rich pyridineboronic acids, particularly 2-pyridylboronic acid, are highly susceptible to protodeboronation. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired product.[4][5][6] This process is often accelerated at neutral pH due to the formation of a reactive zwitterionic intermediate.[4][5][6]

Q2: I am observing a significant amount of a byproduct that is just the protonated version of my pyridineboronic acid. How can I minimize this protodeboronation?

A2: Minimizing protodeboronation is critical for successful coupling. Here are several strategies:

  • Use More Stable Boronic Acid Derivatives: Instead of using the free boronic acid, consider more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[4][6][7] These derivatives act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of protodeboronation.[6]

  • Careful Selection of Base and pH: The choice of base is critical. While a base is necessary for the catalytic cycle, strongly basic conditions can sometimes promote protodeboronation.[4] Counterintuitively, for 2-pyridylboronic acids, both acidic and basic conditions can slow down decomposition by shifting the equilibrium away from the highly reactive zwitterionic species that forms at neutral pH.[4][5] A thorough screening of bases is often recommended.[7]

  • Employ Anhydrous Solvents: Using anhydrous solvents can help to minimize the risk of protodeboronation.[1]

Q3: My reaction is sluggish, and a significant amount of starting material remains even after extended reaction times. What can I do to improve the reaction rate?

A3: A sluggish reaction can be due to poor catalyst activity or slow transmetalation. Consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][7] These ligands help to stabilize the active palladium species, prevent coordination from the pyridine nitrogen, and promote the oxidative addition and reductive elimination steps.[7]

  • Increase Catalyst Loading: A modest increase in the catalyst loading, for instance from 2 mol% to 5 mol%, may improve the conversion rate.[1]

  • Optimize Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier, particularly for the oxidative addition of less reactive aryl chlorides.[7] However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[4][7]

Q4: Besides the desired product, I am seeing significant homocoupling of my starting materials. How can I prevent this?

A4: Homocoupling of either the boronic acid or the aryl halide is a common side reaction, often exacerbated by the presence of oxygen.[1][8]

  • Ensure an Inert Atmosphere: It is crucial to thoroughly degas the solvent and reagents and to maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] This prevents catalyst oxidation which can promote homocoupling.

  • Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes help to minimize the homocoupling of the aryl halide.[4]

  • Optimize Catalyst System: Using a Pd(0) source or a pre-catalyst system that is efficiently reduced to the active Pd(0) state can reduce homocoupling.[7]

Troubleshooting Summary Tables

Table 1: General Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No YieldCatalyst deactivation by pyridine nitrogenUse bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][7]
Protodeboronation of boronic acidUse stable boronic acid derivatives (pinacol esters, MIDA boronates).[4][6]
Incomplete reactionIncrease catalyst loading or reaction temperature.[1][4]
Formation of ByproductsProtodeboronationUse anhydrous solvents and screen different bases.[1]
HomocouplingEnsure a thoroughly degassed, inert atmosphere.[1][4]
Dehalogenation of aryl halideOptimize reaction conditions (temperature, base, solvent).[1]

Table 2: Effect of Reaction Parameters on Key Issues

Parameter Effect on Catalyst Deactivation Effect on Protodeboronation Effect on Homocoupling
Ligand Bulky, electron-rich ligands prevent pyridine coordination and stabilize the catalyst.[1][7]Ligand choice can influence the rate of the desired reaction versus side reactions.Bulky ligands can suppress homocoupling.[9]
Base Can influence catalyst stability.Critical factor; screening is necessary. Strong bases like K₃PO₄ are often effective.[7]Can influence the rate of homocoupling.
Temperature Higher temperatures can sometimes overcome inhibition.Higher temperatures generally increase the rate of protodeboronation.[4]Higher temperatures can increase the rate of homocoupling.
Atmosphere Oxygen can lead to catalyst oxidation and deactivation.Less direct effect.Oxygen significantly promotes homocoupling.[1][8]
Boronic Reagent N/AFree boronic acids are more prone; esters and trifluoroborates are more stable.[4][7]Purity of the boronic acid can affect homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Pyridine

This is a generalized starting procedure. Optimization of the ligand, base, solvent, and temperature is often necessary for specific substrates.

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • Pyridineboronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridineboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes. A freeze-pump-thaw cycle for the solvent is recommended for particularly sensitive reactions.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows and Relationships

Troubleshooting_Workflow start Low Yield or No Reaction check_protodeboronation Check for Protodeboronation (e.g., by LC-MS) start->check_protodeboronation Analyze Crude Mixture check_sm Starting Material Largely Unreacted? start->check_sm homocoupling Significant Homocoupling Observed? start->homocoupling solution_protodeboronation Switch to Boronic Ester/MIDA Screen Bases (e.g., K3PO4) Use Anhydrous Solvent check_protodeboronation->solution_protodeboronation Yes solution_sm Increase Catalyst Loading Switch to Bulky, e--rich Ligand (e.g., SPhos, XPhos) Increase Temperature check_sm->solution_sm Yes solution_homocoupling Thoroughly Degas Solvent Ensure Inert Atmosphere Use Pd(0) Source homocoupling->solution_homocoupling Yes success Reaction Successful solution_protodeboronation->success solution_sm->success solution_homocoupling->success

Caption: A decision tree for troubleshooting low yields in Suzuki reactions of electron-rich pyridines.

Suzuki_Catalytic_Cycle_Issues Interplay of Key Reaction Parameters cluster_params Reaction Parameters cluster_issues Common Issues Ligand Ligand (Bulky, e--rich) Catalyst_Deactivation Catalyst Deactivation Ligand->Catalyst_Deactivation Prevents Pyridine Binding Slow_Reaction Slow Reaction Rate Ligand->Slow_Reaction Accelerates OA/RE Steps Base Base (e.g., K3PO4) Protodeboronation Protodeboronation Base->Protodeboronation Influences Rate (pH dependent) Base->Slow_Reaction Activates Boronic Acid for Transmetalation Boronic_Reagent Boronic Reagent (Ester/MIDA) Boronic_Reagent->Protodeboronation Increases Stability Atmosphere Atmosphere (Inert) Atmosphere->Catalyst_Deactivation Prevents Oxidation Homocoupling Homocoupling Atmosphere->Homocoupling Prevents

References

managing impurities in the synthesis of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 5-bromo-N-butylpyridin-2-amine. It is intended for researchers, scientists, and drug development professionals to help manage and control impurities during the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of a di-alkylated impurity (5-bromo-N,N-dibutylpyridin-2-amine). How can I achieve selective mono-alkylation?

Answer: Overalkylation is a common challenge because the mono-alkylated secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event.[1]

Probable Causes:

  • Excess of the butylating agent (e.g., butyl bromide).

  • Reaction conditions (high temperature, prolonged reaction time) that favor the second alkylation.

  • High reactivity of the intermediate secondary amine.

Recommended Solutions:

  • Control Stoichiometry: Use a limited amount of the alkylating agent, typically between 1.0 and 1.2 equivalents.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop it once the starting material is consumed.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to avoid localized high concentrations, which can promote di-alkylation.

  • Consider Reductive Amination: A two-step reductive amination approach offers better control. First, react the 2-amino-5-bromopyridine with butanal to form an imine, followed by in-situ reduction with a reagent like sodium borohydride or sodium triacetoxyborohydride.[1][2][3] This method is highly chemoselective for mono-alkylation.[2]

  • Use a "Self-Limiting" Strategy: Novel methods involving N-aminopyridinium salts as ammonia surrogates can provide predominantly the mono-alkylated product.[1][4]

Question 2: During the initial bromination of 2-aminopyridine, I'm observing the formation of 2-amino-3,5-dibromopyridine. How can I improve the regioselectivity for the desired 5-bromo isomer?

Answer: The amino group in 2-aminopyridine is a strong activating group, making the pyridine ring susceptible to over-bromination.[5][6]

Probable Causes:

  • Excess of the brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS).

  • Reaction conditions that are too harsh.

  • High localized concentration of the brominating agent.

Recommended Solutions:

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent.[5]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective alternative to liquid bromine.[5][6] Using phenyltrimethylammonium tribromide has also been reported as an effective method.[7]

  • Slow Addition & Temperature Control: Add the brominating agent slowly and at a controlled temperature (e.g., 0-5 °C) to manage the reaction's exothermicity and prevent side reactions.[5][8]

  • Protecting Group Strategy: Acetylating the amino group to form an acetamido group moderates its activating effect, leading to improved regioselectivity. The protecting group can be removed via hydrolysis after the bromination step.[5][9]

Question 3: My reaction mixture contains a highly polar, water-soluble impurity that I suspect is a pyridinium salt from alkylation on the ring nitrogen. How can I prevent this?

Answer: The two nitrogen atoms in 2-amino-5-bromopyridine (the exocyclic amine and the endocyclic pyridine nitrogen) compete during the alkylation reaction. The pyridine nitrogen is often more nucleophilic and can react to form a pyridinium salt.[10]

Probable Causes:

  • Lack of a suitable base to deprotonate the exocyclic amino group.

  • Use of protic solvents that can favor pyridine N-alkylation.

Recommended Solutions:

  • Use a Strong Base: Employ a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or LDA to deprotonate the exocyclic amino group.[2][10] The resulting anion is a much more potent nucleophile and will selectively attack the alkylating agent.

  • Protect the Amino Group: Using a protecting group like Boc (tert-butoxycarbonyl) on the amino group allows for deprotonation and selective alkylation. The Boc group can be subsequently removed.[1][10][11]

  • Solvent Choice: Experiment with different solvent polarities, as this can influence the site of alkylation.[1]

Question 4: I'm having difficulty purifying the final product using silica gel column chromatography; the compound is streaking badly.

Answer: Streaking of basic amines on standard silica gel is a common issue caused by the interaction between the basic product and the acidic silanol (Si-OH) groups on the silica surface.[12]

Recommended Solutions:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a 7N ammonia solution in methanol into your mobile phase (e.g., hexanes/ethyl acetate).[12] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use a Different Stationary Phase: Consider using a deactivated or alternative stationary phase, such as neutral or basic alumina, or a polymer-based column.[12]

  • Alternative Purification: If chromatography is problematic, consider other methods like acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1 M HCl) to move the amine into the aqueous layer, wash the aqueous layer, and then basify it to precipitate the pure amine, which can be re-extracted into an organic solvent.[12]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound? The most common synthesis involves a two-step process:

  • Bromination: Regioselective bromination of 2-aminopyridine at the 5-position using a brominating agent like NBS to yield 2-amino-5-bromopyridine.[8]

  • N-Alkylation: Alkylation of the amino group of 2-amino-5-bromopyridine with a butyl group. This is typically achieved either through direct alkylation with a butyl halide (e.g., butyl bromide) in the presence of a base or through reductive amination with butanal and a reducing agent.[2][13]

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Step 1: Bromination (e.g., NBS) I1 2-Amino-3,5-dibromopyridine (Over-bromination) A->I1 Side Reaction C This compound (Target Product) B->C Step 2: N-Alkylation (e.g., Butyl Bromide + Base) I2 5-bromo-N,N-dibutylpyridin-2-amine (Over-alkylation) B->I2 Side Reaction I3 Pyridinium Salt (Ring Alkylation) B->I3 Side Reaction

Caption: Synthetic pathway and common impurity formation.

Q2: What analytical techniques are recommended for impurity profiling of the final product? A multi-technique approach is best for comprehensive characterization.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a UV detector is typically used.[14][15][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities by providing molecular weight information.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or certain by-products.[][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and for characterizing the structure of isolated impurities.[][17]

Q3: How should I store this compound to prevent degradation? While specific stability data should be generated, aminopyridine derivatives should generally be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from light, moisture, and oxygen.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameStructureFormation StageProbable CauseTypical Analytical Signature (LC-MS)
2-Amino-5-bromopyridineC₅H₅BrN₂N-AlkylationIncomplete reactionLower retention time than product; [M+H]⁺ at m/z 174/176
2-Amino-3,5-dibromopyridineC₅H₄Br₂N₂BrominationOver-bromination[M+H]⁺ at m/z 251/253/255
5-bromo-N,N-dibutylpyridin-2-amineC₁₃H₂₁BrN₂N-AlkylationOver-alkylationHigher retention time than product; [M+H]⁺ at m/z 285/287
N-butyl-5-bromopyridin-1-iumC₉H₁₄BrN₂⁺N-AlkylationRing alkylationHighly polar, may elute early or show poor peak shape; M⁺ at m/z 229/231

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection 254 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
This method is adapted from a protocol for a similar compound and may require optimization.[15]

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol outlines a standard procedure for determining the purity of a synthesis batch.[15]

  • Instrumentation: Use a validated HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[15]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized batch in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters listed in Table 2.

  • Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to the product. Calculate the purity of the synthesized batch by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

G start Start: Crude Product prep Sample Preparation (Dissolve in Diluent, Filter) start->prep inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect process Data Processing (Peak Integration) detect->process report Generate Purity Report (% Area Calculation) process->report end End: Purity Value report->end

Caption: General workflow for HPLC purity assessment.

Protocol 2: Purification by Silica Gel Column Chromatography with Basic Modifier

This protocol is designed to improve the separation of basic amine compounds.[12]

  • Solvent System Selection: Using TLC, determine a suitable mobile phase (e.g., Hexanes/Ethyl Acetate). Add 0.5% triethylamine (Et₃N) to the chosen solvent system to act as a basic modifier.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes/EtOAc + 0.5% Et₃N). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel (dry loading).

    • Gently add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.

G start Start: Impure Product observe Streaking observed on TLC? start->observe add_base Add Basic Modifier (e.g., 0.5% Et3N) to Eluent observe->add_base Yes load Dry Load Sample onto Column observe->load No add_base->load elute Elute with Modified Mobile Phase load->elute monitor Collect & Monitor Fractions (TLC) elute->monitor combine Combine Pure Fractions & Evaporate Solvent monitor->combine end End: Purified Product combine->end

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Reactivity of 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-N-butylpyridin-2-amine. The content focuses on addressing common issues encountered during cross-coupling reactions, with a particular emphasis on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound, and which solvents are typically recommended?

The most prevalent and synthetically valuable cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

For Suzuki-Miyaura coupling , a mixture of a polar aprotic solvent and water is often effective. A common choice is a 4:1 mixture of 1,4-dioxane and water.[1][2] This system generally provides good solubility for both the organic substrate and the inorganic base.[2]

For Buchwald-Hartwig amination , non-polar aromatic solvents are frequently the top choice. Toluene is a common and effective solvent, often leading to high conversion rates.[2] Other suitable solvents include 1,4-dioxane and xylenes.[2] While less common, dimethylformamide (DMF) has also been used successfully in some cases.[2][3]

Q2: My reaction with this compound is showing low or no conversion. What are the likely causes?

Low or no conversion with this substrate can often be attributed to a few key factors:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine can act as Lewis bases and coordinate to the palladium catalyst. This can inhibit the catalyst's activity and slow down or halt the reaction.[4]

  • Inactive Catalyst System: The C-Br bond on the pyridine ring requires an active catalyst for efficient oxidative addition. If using a Pd(II) precatalyst, it may not be effectively reduced to the active Pd(0) state. The choice of ligand is also critical; sterically hindered and electron-rich phosphine ligands are often necessary for these types of substrates.

  • Poor Solubility: If the starting materials, base, or catalytic species are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.[2]

  • Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate choice of base can all lead to poor conversion.

Q3: What are the common side reactions observed, and how can the choice of solvent help minimize them?

Common side reactions include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be more prevalent in the presence of trace amounts of water, especially when using anhydrous solvents.[2] Ensuring strictly anhydrous conditions can help minimize this side reaction.

  • Homocoupling: The boronic acid (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) couples with itself. This can be exacerbated by the presence of oxygen, so it is crucial to thoroughly degas the solvent and maintain an inert atmosphere.[4]

  • Protodeboronation (Suzuki-Miyaura): The boronic acid reacts with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom.[4] The choice of a suitable base and solvent system is important to balance the desired reaction rate against this side reaction.

The solvent can influence the rates of these competing side reactions.[5] For instance, in some cases, polar solvents might stabilize intermediates that lead to side products. Therefore, screening different solvents is a key step in optimizing the reaction and minimizing unwanted byproducts.

Q4: Are there any "green" or more environmentally friendly solvent alternatives?

Yes, the field of green chemistry is actively exploring more sustainable solvent options for cross-coupling reactions. For Suzuki-Miyaura reactions, propylene carbonate (PC) has been investigated as a greener alternative to traditional organic solvents.[2][6] For Buchwald-Hartwig aminations, there is growing interest in using water as a solvent or even conducting the reaction under solvent-free (neat) conditions where feasible.[2][7]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent System Screen alternative solvents. If using a non-polar solvent like toluene, try a polar aprotic/water mixture such as 1,4-dioxane/water (4:1).The polarity of the solvent significantly impacts the solubility of reagents and the stability of catalytic intermediates. A dioxane/water mixture is often effective for aminopyridine substrates.[1][2]
Poor Reagent Solubility Ensure all reagents, especially the inorganic base (e.g., K₃PO₄, Cs₂CO₃), are adequately soluble or form a fine suspension. The addition of water can aid in dissolving inorganic bases.[2]Poor solubility leads to slow reaction rates.
Catalyst Deactivation Degas the solvent thoroughly before use to remove dissolved oxygen.Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[2]
Incorrect Base Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.The choice of base is often solvent-dependent and is crucial for the transmetalation step.
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Choice If using a polar solvent like DMF results in low yield, switch to a non-polar solvent like toluene or 1,4-dioxane.Toluene and 1,4-dioxane are generally the most common and effective solvents for Buchwald-Hartwig aminations.[5] Polar coordinating solvents like DMF can sometimes bind to the palladium center and inhibit catalysis.
Reagent Insolubility If starting materials or the base are not fully dissolved, try a different solvent.Inefficient reactions can occur if the reagents are not in solution. Toluene and 1,4-dioxane are good starting points.
Catalyst Poisoning by Substrate Use a higher catalyst loading or switch to a more sterically hindered and electron-rich ligand (e.g., RuPhos, XPhos).The pyridine nitrogen can coordinate to the palladium and poison the catalyst. A bulkier ligand can help prevent this coordination.
Thermal Decomposition of Catalyst Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor for the formation of palladium black.Prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose.

Data Presentation

The following tables summarize the impact of different solvents on the yield of cross-coupling reactions. Disclaimer: The following data is representative for substrates similar to this compound and should be used as a starting point for optimization.

Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of a 5-Bromo-2-aminopyridine Derivative

Solvent System (v/v) Base Temperature (°C) Time (h) Yield (%)
1,4-Dioxane / H₂O (4:1)K₃PO₄901685
Toluene / H₂O (4:1)K₂CO₃1001870
DMF / H₂O (4:1)Cs₂CO₃1001265
THF / H₂O (4:1)K₃PO₄802450

Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of a 5-Bromo-2-aminopyridine Derivative

Solvent Base Temperature (°C) Time (h) Yield (%)
TolueneNaOtBu1101292
1,4-DioxaneNaOtBu1001288
XylenesK₃PO₄1201880
THFLHMDS802460
DMFCs₂CO₃1101245

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), a suitable base (e.g., NaOtBu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Reactants (Substrate, Boronic Acid, Base) B 2. Add Catalyst & Degassed Solvent (e.g., Dioxane/Water) A->B Inert Atmosphere C 3. Heat Reaction Mixture (e.g., 90-100 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Quench & Extract D->E F 6. Purify Product (Column Chromatography) E->F

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Ar-Br Amine_Coord [L-Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord + R₂NH OA_label Oxidative Addition Coord_label Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex - HBr (+ Base) Deprot_label Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product RE_label Reductive Elimination

Simplified Buchwald-Hartwig catalytic cycle.

References

Validation & Comparative

A Comparative HPLC Purity Analysis of Synthesized 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and novel chemical entities, rigorous purity assessment is paramount to ensure the quality, safety, and reproducibility of subsequent research and development. This guide provides a comprehensive comparison of a newly synthesized batch of 5-bromo-N-butylpyridin-2-amine against a commercially available reference standard and a hypothetical batch prepared via an alternative purification method. The purity of these materials is evaluated using a validated High-Performance Liquid Chromatography (HPLC) method, with detailed experimental protocols and comparative data presented below.

Comparative HPLC Purity Data

The following table summarizes the key chromatographic parameters and purity assessment for the three samples of this compound.

Sample IDRetention Time (min)Peak Area (%)Purity (%)Major Impurity (RT, min)Impurity Area (%)
Commercial Standard 10.299.399.3%8.50.4%
Synthesized Batch 10.298.698.6%7.81.1%
Alternative Purification 10.297.297.2%7.82.5%

The data clearly indicates that the synthesized batch of this compound exhibits high purity (98.6%), which is comparable to the commercial standard (99.3%). The alternative purification method resulted in a lower purity of 97.2%, with a notable increase in the major impurity. The consistent retention time of the main peak across all samples confirms the identity of the compound.

Experimental Workflow and Comparison Logic

The following diagrams illustrate the logical workflow of the HPLC purity analysis and the comparative assessment of the different batches of this compound.

A Sample Preparation (Synthesized, Commercial, Alt. Purification) B HPLC System Setup (C18 Column, Gradient Elution) A->B C Chromatographic Separation B->C D UV Detection at 254 nm C->D E Data Acquisition and Integration D->E F Purity Calculation (% Area) E->F G Comparative Analysis F->G

Caption: Experimental workflow for HPLC purity analysis.

A This compound Purity Assessment B Commercial Standard (Purity: 99.3%) A->B Reference C Synthesized Batch (Purity: 98.6%) A->C Primary Sample D Alternative Purification (Purity: 97.2%) A->D Comparator E Conclusion: Synthesized batch shows high purity, suitable for further applications. B->E C->E D->E

Caption: Comparative logic for purity assessment.

Detailed Experimental Protocol

A reverse-phase HPLC method was developed and validated for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Samples:

    • Synthesized this compound.

    • Commercial Standard (CAS 280116-80-5).[1]

    • Alternative Purification Batch (hypothetical).

2. Chromatographic Conditions:

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of each sample (Synthesized, Commercial Standard, and Alternative Purification) into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.

4. Data Analysis:

  • The purity of each sample was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities from the synthesis, such as unreacted starting materials or di-brominated by-products, were monitored.

This guide demonstrates a robust HPLC method for the purity assessment of this compound. The comparative data underscores the efficacy of the employed synthetic and purification protocols, yielding a product of high purity suitable for demanding applications in research and drug development.

References

Spectroscopic Comparison of 5-bromo-N-butylpyridin-2-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive spectroscopic comparison of 5-bromo-N-butylpyridin-2-amine and its key analogs: N-butyl-5-chloropyridin-2-amine, N-butyl-5-iodopyridin-2-amine, and the unsubstituted N-butylpyridin-2-amine. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables present a summary of the available and predicted spectroscopic data for this compound and its analogs. Due to the limited availability of directly published experimental data for these specific compounds, some values are predicted based on known substituent effects on the pyridin-2-amine core and data from closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound Pyridyl Protons: H-3: ~6.4-6.6 H-4: ~7.4-7.6 H-6: ~8.0-8.2 N-Butyl Protons: N-CH₂: ~3.2-3.4 CH₂: ~1.5-1.7 CH₂: ~1.3-1.5 CH₃: ~0.9-1.0
N-butyl-5-chloropyridin-2-amine Pyridyl Protons: H-3: ~6.4-6.6 H-4: ~7.3-7.5 H-6: ~7.9-8.1 N-Butyl Protons: N-CH₂: ~3.2-3.4 CH₂: ~1.5-1.7 CH₂: ~1.3-1.5 CH₃: ~0.9-1.0
N-butyl-5-iodopyridin-2-amine Pyridyl Protons: H-3: ~6.3-6.5 H-4: ~7.6-7.8 H-6: ~8.1-8.3 N-Butyl Protons: N-CH₂: ~3.2-3.4 CH₂: ~1.5-1.7 CH₂: ~1.3-1.5 CH₃: ~0.9-1.0
N-butylpyridin-2-amine Pyridyl Protons: H-3: ~6.5-6.7 H-4: ~7.4-7.6 H-5: ~6.6-6.8 H-6: ~8.0-8.2 N-Butyl Protons: N-CH₂: ~3.3-3.5 CH₂: ~1.5-1.7 CH₂: ~1.3-1.5 CH₃: ~0.9-1.0

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound Pyridyl Carbons: C-2: ~158-160 C-3: ~107-109 C-4: ~140-142 C-5: ~108-110 C-6: ~148-150 N-Butyl Carbons: N-CH₂: ~42-44 CH₂: ~31-33 CH₂: ~20-22 CH₃: ~13-15
N-butyl-5-chloropyridin-2-amine Pyridyl Carbons: C-2: ~158-160 C-3: ~108-110 C-4: ~138-140 C-5: ~120-122 C-6: ~147-149 N-Butyl Carbons: N-CH₂: ~42-44 CH₂: ~31-33 CH₂: ~20-22 CH₃: ~13-15
N-butyl-5-iodopyridin-2-amine Pyridyl Carbons: C-2: ~159-161 C-3: ~108-110 C-4: ~145-147 C-5: ~83-85 C-6: ~152-154 N-Butyl Carbons: N-CH₂: ~42-44 CH₂: ~31-33 CH₂: ~20-22 CH₃: ~13-15
N-butylpyridin-2-amine Pyridyl Carbons: C-2: ~159-161 C-3: ~106-108 C-4: ~137-139 C-5: ~113-115 C-6: ~148-150 N-Butyl Carbons: N-CH₂: ~42-44 CH₂: ~31-33 CH₂: ~20-22 CH₃: ~13-15

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

**Table 3: Key IR Absorption Bands (Predicted, cm⁻¹) **

CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=N/C=C Stretch (Aromatic Ring)C-N StretchC-X Stretch
This compound ~3400-3250~3100-3000~2960-2850~1600-1450~1335-1250C-Br: ~600-500
N-butyl-5-chloropyridin-2-amine ~3400-3250~3100-3000~2960-2850~1600-1450~1335-1250C-Cl: ~800-600
N-butyl-5-iodopyridin-2-amine ~3400-3250~3100-3000~2960-2850~1600-1450~1335-1250C-I: ~500-400
N-butylpyridin-2-amine ~3400-3250~3100-3000~2960-2850~1600-1450~1335-1250-

Note: Predicted values are based on typical ranges for these functional groups.[1][2]

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern
This compound C₉H₁₃BrN₂229.12Molecular ion peak [M]⁺ and [M+2]⁺ in ~1:1 ratio. Loss of butyl group, loss of bromine.
N-butyl-5-chloropyridin-2-amine C₉H₁₃ClN₂184.67Molecular ion peak [M]⁺ and [M+2]⁺ in ~3:1 ratio. Loss of butyl group, loss of chlorine.
N-butyl-5-iodopyridin-2-amine C₉H₁₃IN₂276.12Molecular ion peak [M]⁺. Loss of butyl group, loss of iodine.
N-butylpyridin-2-amine C₉H₁₄N₂150.23Molecular ion peak [M]⁺. Loss of butyl group.[3]

Note: The presence of bromine and chlorine isotopes results in characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: Spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or NaCl plates) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The sample was introduced into the ion source, which was maintained at a temperature of 200-250°C. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). Serial dilutions were made to obtain concentrations within the linear range of the instrument's detector.

  • Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.

  • Data Acquisition: The absorbance was measured from 200 to 400 nm in a 1 cm path length quartz cuvette. A solvent blank was used as the reference. The wavelength of maximum absorbance (λmax) was determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the target compounds.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Reporting Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Comparison Comparative Data Tables NMR->Comparison IR->Comparison MS->Comparison UV_Vis->Comparison Report Publish Comparison Guide Comparison->Report

References

Validating the Structure of 5-bromo-N-butylpyridin-2-amine: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and characterization workflow. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 5-bromo-N-butylpyridin-2-amine, alongside key analogues, to facilitate its structural validation.

The structural elucidation of this compound is achieved through the detailed analysis of its ¹H NMR spectrum. The expected chemical shifts and coupling patterns of the pyridine ring protons are influenced by the electronic effects of the bromo and N-butylamino substituents. By comparing the experimental data of the target molecule with that of its parent structures—2-aminopyridine and 5-bromo-2-aminopyridine—and a closely related N-alkyl analogue, a confident assignment of the molecular structure can be made.

Comparative ¹H NMR Data Analysis

The following table summarizes the ¹H NMR data for this compound and its analogues. The data for the target compound is based on a combination of experimentally observed signals and predicted values derived from established substituent effects in the pyridine ring system. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)N-H (ppm)N-CH₂ (ppm)-(CH₂)₂- (ppm)-CH₃ (ppm)
This compound ~6.4 (d, J ≈ 8.7)~7.4 (dd, J ≈ 8.7, 2.3)-~8.1 (d, J ≈ 2.3)~4.8 (br s)~3.3 (t, J ≈ 7.2)~1.6 (m)~0.9 (t, J ≈ 7.3)
2-Aminopyridine[1]6.55 (d, J=8.4)7.39 (t, J=7.8)6.64 (t, J=6.2)8.05 (d, J=4.9)4.55 (br s)---
5-Bromo-2-aminopyridine6.57 (d, J=8.8)7.55 (dd, J=8.8, 2.4)-8.15 (d, J=2.4)4.80 (br s)---
2-(Butylamino)pyridine~6.4 (d, J≈8.5)~7.4 (t, J≈7.8)~6.5 (t, J≈6.5)~8.0 (d, J≈5.0)~4.7 (br s)~3.2 (t, J≈7.2)~1.6 (m)~0.9 (t, J≈7.3)

Note: Data for 5-bromo-2-aminopyridine and 2-(butylamino)pyridine are typical values based on spectroscopic databases and may vary slightly with experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed and standardized protocol is essential for the reproducible acquisition of high-quality NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

  • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • The resulting spectrum should be phase-corrected and baseline-corrected.

  • The chemical shifts of the signals should be referenced to the internal standard (TMS at 0.00 ppm).

  • The integrals of the signals should be calibrated to reflect the relative number of protons.

  • The multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) for each signal should be determined.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using ¹H NMR is outlined below. This process involves predicting the expected spectrum based on known substituent effects and comparing it with the experimentally obtained data.

G cluster_0 Theoretical Prediction cluster_1 Experimental Analysis cluster_2 Validation A Analyze 2-aminopyridine ¹H NMR Data D Predict ¹H NMR Spectrum of This compound A->D B Analyze 5-bromo-2-aminopyridine ¹H NMR Data B->D C Analyze N-butyl group ¹H NMR Data C->D H Compare Predicted and Experimental Spectra D->H E Synthesize This compound F Acquire ¹H NMR Spectrum E->F G Process and Analyze Spectrum (Chemical Shifts, Multiplicities, Integrals) F->G G->H I Structure Confirmed H->I Match J Re-evaluate Structure or Experimental Data H->J Mismatch

Workflow for the ¹H NMR-based structural validation.

This comprehensive approach, combining experimental data with comparative analysis, provides a robust framework for the structural validation of this compound, ensuring confidence in its identity for subsequent research and development activities.

References

comparative study of palladium catalysts for 5-bromo-N-butylpyridin-2-amine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Coupling of 5-bromo-N-butylpyridin-2-amine

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical task. The palladium-catalyzed cross-coupling of halogenated pyridines is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound, a versatile building block in medicinal chemistry. The data presented here is compiled from studies on structurally analogous aminobromopyridines and serves as a strong predictive tool for catalyst performance in this specific transformation.

Performance Comparison of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency in the coupling of this compound. The following table summarizes the performance of different palladium catalyst systems in coupling reactions of similar aminobromopyridine substrates. This data provides a valuable starting point for reaction optimization.

Catalyst SystemLigandBaseSolventCoupling TypeSubstrate AnalogYield (%)Catalyst Loading (mol%)Ref.
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHFC-N Coupling (Amination)3-bromo-2-aminopyridine71-832 (Pd) / 8 (Ligand)[1]
Pd₂(dba)₃ / SPhosSPhosLiHMDSTHFC-N Coupling (Amination)3-bromo-2-aminopyridine762 (Pd) / 8 (Ligand)[1]
Pd₂(dba)₃ / BINAPBINAPNaOtBuTolueneC-N Coupling (Amination)5-Bromo-N-phenylpyridin-3-amineHigh0.02 (equiv)[2]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-DioxaneC-N Coupling (Amination)2-amino-5-bromopyridine~901-5[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OC-C Coupling (Suzuki)5-bromo-2-methylpyridin-3-amine78-885[3]
PdCl₂(dppf)dppfK₂CO₃DMEC-C Coupling (Suzuki)5-bromonicotinic acidHighNot Specified[4]
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMFC-C Coupling (Heck)2-amino-5-bromopyridineGood1[5]
Pd(PPh₃)₄ / CuIPPh₃Et₃N / i-Pr₂NHTHF / DMFC-C Coupling (Sonogashira)5-bromopyrimidineGood-High2-5[6]

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed coupling reactions, which can be adapted for this compound.

Buchwald-Hartwig Amination (C-N Coupling)

This protocol is based on the amination of bromopyridine derivatives.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 8 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 1.4-2.5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with inert gas.

  • Heat the mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling (C-C Coupling)

This protocol is adapted from the coupling of analogous aminobromopyridines with arylboronic acids.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-2.5 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Reaction Setup:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system.

  • Stir the reaction mixture at an elevated temperature (typically 85-95 °C).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling experiment and the logical framework for a comparative catalyst study.

G reagents Combine Substrate, Reagents, and Solvent degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst reaction Heat and Stir Reaction catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction reaction->workup monitor->reaction purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

General experimental workflow for palladium-catalyzed coupling.

G study Comparative Catalyst Study substrate This compound study->substrate coupling Coupling Reaction (e.g., Amination, Suzuki) study->coupling catalyst1 Catalyst System 1 (e.g., Pd₂(dba)₃ / RuPhos) coupling->catalyst1 catalyst2 Catalyst System 2 (e.g., Pd(PPh₃)₄) coupling->catalyst2 catalyst3 Catalyst System 3 (e.g., Pd(OAc)₂ / Xantphos) coupling->catalyst3 performance Performance Metrics catalyst1->performance catalyst2->performance catalyst3->performance yield Yield performance->yield time Reaction Time performance->time temp Temperature performance->temp loading Catalyst Loading performance->loading

Logical relationship in a comparative catalyst study.

References

Reactivity Face-Off: 5-bromo-N-butylpyridin-2-amine vs. 3,5-dibromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic chemistry, halogenated pyridines are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical industry. The strategic functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of drug discovery programs. This guide provides an objective comparison of the reactivity of two commercially available brominated pyridines: 5-bromo-N-butylpyridin-2-amine and 3,5-dibromopyridine. Understanding their relative performance in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is critical for efficient reaction design and optimization.

The reactivity of a bromopyridine in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the electronic environment of the C-Br bond. The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[1] However, the position of the bromine atom and the electronic nature of other substituents on the ring can significantly modulate this reactivity.

Theoretical Reactivity Analysis: Electronic and Steric Effects

This compound: This molecule features a bromine atom at the 5-position and an electron-donating N-butylamino group at the 2-position. The amino group, being a strong electron-donating group through resonance, increases the electron density on the pyridine ring, particularly at the ortho and para positions (3 and 5 positions). This increased electron density at the carbon bearing the bromine atom can make oxidative addition more challenging compared to an unsubstituted bromopyridine.

3,5-dibromopyridine: In this case, two bromine atoms are present at the 3 and 5-positions. The pyridine nitrogen and the two electronegative bromine atoms render the pyridine ring significantly electron-deficient. This electronic profile is expected to make the C-Br bonds more susceptible to oxidative addition. In reactions involving a single coupling, the two bromine atoms are chemically equivalent, offering a statistical advantage. However, the potential for double addition exists, which may require careful control of reaction conditions.

Based on these electronic considerations, 3,5-dibromopyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to its more electron-deficient nature, which facilitates the oxidative addition step.

Comparative Performance in Key Cross-Coupling Reactions

ReactionThis compound3,5-dibromopyridine
Suzuki-Miyaura Coupling Moderate to good reactivity. The electron-donating amino group may require slightly more forcing conditions or specialized catalyst systems to achieve high yields.[2][3]High reactivity. The electron-deficient ring promotes efficient coupling.[4] Potential for di-substitution needs to be controlled.
Buchwald-Hartwig Amination Good reactivity. The presence of the amino group may lead to competitive binding to the catalyst, but successful couplings are well-documented for similar aminobromopyridines.[5][6][7]High reactivity. The electron-deficient nature of the ring makes it an excellent substrate for C-N bond formation.[8]
Sonogashira Coupling Moderate to good reactivity. Similar to the Suzuki coupling, the electronic nature of the substrate may necessitate optimized catalyst systems for efficient reaction.[9][10]High reactivity. The electron-deficient ring facilitates the coupling with terminal alkynes.[11][12]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted from literature procedures for structurally related bromopyridines. These should serve as a robust starting point for the optimization of reactions involving this compound and 3,5-dibromopyridine.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.

Reagents:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Suzuki_Miyaura_Workflow reagents Reagents: Aryl Bromide Arylboronic Acid Pd Catalyst Base setup Reaction Setup: Schlenk Flask Inert Atmosphere reagents->setup reaction Reaction: Solvent Addition Heating (80-100 °C) Stirring setup->reaction monitoring Monitoring: TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cooling Extraction Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[5][7]

Reagents:

  • Aryl bromide (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the aryl bromide and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Buchwald_Hartwig_Workflow reagents Reagents: Aryl Bromide Amine Pd Precatalyst Ligand Base setup Reaction Setup: Schlenk Tube Inert Atmosphere reagents->setup reaction Reaction: Solvent Addition Heating (80-110 °C) Stirring setup->reaction monitoring Monitoring: TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cooling Quenching Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling Protocol

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[9][11]

Reagents:

  • Aryl bromide (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow reagents Reagents: Aryl Bromide Terminal Alkyne Pd Catalyst CuI Base setup Reaction Setup: Schlenk Flask Inert Atmosphere reagents->setup reaction Reaction: Solvent/Base Addition Alkyne Addition Stirring (RT or Heat) setup->reaction monitoring Monitoring: TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Filtration Extraction Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Sonogashira Coupling Workflow

Conclusion

In comparing this compound and 3,5-dibromopyridine, a clear distinction in predicted reactivity emerges from fundamental electronic principles. 3,5-dibromopyridine is anticipated to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to its electron-deficient character. However, the presence of two reactive sites necessitates careful control to achieve mono-substitution if desired. Conversely, while This compound is expected to be less reactive , it offers a single site for functionalization and the amino group can be a useful handle for further synthetic transformations. The choice between these two building blocks will ultimately depend on the specific synthetic strategy, the desired final product, and the willingness to optimize reaction conditions to accommodate their differing electronic properties. The provided protocols offer a solid foundation for initiating such studies in your laboratory.

References

A Comparative Guide to the Amination of 5-bromo-N-butylpyridin-2-amine: A Kinetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aminopyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of available synthetic strategies, the direct amination of halo-pyridines stands out as a powerful and versatile approach. This guide provides a comparative analysis of the reaction kinetics and catalytic systems for the amination of 5-bromo-N-butylpyridin-2-amine, a key intermediate in various drug discovery programs. While specific kinetic data for this exact substrate is not extensively documented, a thorough examination of analogous reactions involving similar 2-bromopyridine derivatives provides critical insights into optimizing this transformation.

This guide will delve into the two most prominent methods for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will present a comparative overview of their catalytic systems, supported by experimental data from the literature, and provide detailed experimental protocols.

Comparative Performance of Catalytic Systems

The efficiency of the amination of bromopyridines is highly dependent on the choice of the catalytic system, which includes the metal catalyst, the ligand, the base, and the solvent. Below is a compilation of data from various studies on the amination of 2-bromopyridine derivatives, offering a predictive framework for the amination of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely employed method for the formation of C-N bonds.[1] It typically utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] The reaction is known for its broad substrate scope and tolerance of various functional groups.[1]

EntryBromopyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)[1]
22-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-12~95[1]
32-BromopyridineVolatile AminesPd(OAc)₂ (5)dppp (10)NaOtBuToluene801455-98[2]
42-BromopyridinePiperidine(NHC)Pd(allyl)Cl (cat.)-NaOtBuDioxaneRT<1 min91[3]
5Aryl ChloridesPrimary AlkylaminesPd precatalyst (0.15-1.5)BrettPhosLHMDSTHF11012-2470-95[4]
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[5] It offers a cost-effective alternative to palladium-catalyzed reactions.

EntryBromopyridine SubstrateAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineaq. NH₃Cu₂O (5)DMEDA (10)K₂CO₃Ethylene glycol60-8016-24~80[1]
22-Amino-5-iodopyridineMorpholineCuI (10)Ethylene glycol (10)K₃PO₄t-Butanol1101087[6]
3Amido-bromo-1,8-naphthyridinesaq. NH₃Cu₂O---RT-10-87[7][8]
4Carbazoles2-Bromopyridine derivativesCuCl1-methyl-imidazolet-BuOLi---High[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of the target compound. Below are representative protocols for the Buchwald-Hartwig and Ullmann amination reactions, which can be adapted for the amination of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a 2-bromopyridine with a primary amine like n-butylamine.

Materials:

  • This compound (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by n-butylamine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the copper-catalyzed amination of a 2-bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • n-Butylamine (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ethylene glycol (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous t-butanol

Procedure:

  • To a dry sealed tube, add copper(I) iodide, potassium phosphate, and this compound.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous t-butanol, ethylene glycol, and n-butylamine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Workflows and Catalytic Cycles

To further aid in the understanding of these complex reactions, the following diagrams illustrate the experimental workflow and the catalytic cycles for both the Buchwald-Hartwig and Ullmann aminations.

G cluster_workflow Experimental Workflow for Amination A Reaction Setup (Substrate, Catalyst, Ligand, Base) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Solvent & Amine Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A generalized experimental workflow for the amination of bromopyridines.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle (Palladium) cluster_ullmann Ullmann Condensation Catalytic Cycle (Copper) Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)(Br)L_n OA->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdAmine [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)(NR₂)L_n Deprot->PdAmido RE Reductive Elimination PdAmido->RE RE->Pd0 Regenerates Catalyst Product_B Ar-NR₂ RE->Product_B CuI Cu(I)X AmineReact Amine Reaction (R₂NH, Base) CuI->AmineReact CuAmide Cu(I)NR₂ AmineReact->CuAmide OA_U Oxidative Addition (Ar-Br) CuAmide->OA_U CuIII Ar-Cu(III)(Br)(NR₂) OA_U->CuIII RE_U Reductive Elimination CuIII->RE_U RE_U->CuI Regenerates Catalyst Product_U Ar-NR₂ RE_U->Product_U

Caption: Comparative catalytic cycles for Buchwald-Hartwig and Ullmann aminations.

References

benchmarking the yield of 5-bromo-N-butylpyridin-2-amine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-bromo-N-butylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aminopyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, this compound serves as a valuable intermediate. This guide provides a comparative analysis of two prominent synthetic methodologies for its preparation: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of this compound via the two primary methods. Yields are based on representative examples from the literature for analogous transformations.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 5-bromo-2-aminopyridine2-chloro-5-bromopyridine or 2-fluoro-5-bromopyridine
Reagents n-butylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu)n-butylamine, Base (e.g., K₂CO₃, Et₃N)
Solvent Anhydrous toluene, DioxaneEthanol, DMSO, DMF
Temperature 80-110 °CRoom temperature to reflux
Reaction Time 2-24 hours8-24 hours
Reported Yield Range Moderate to good (typically >70%)[1]High (can be >90%)
Key Advantages Broad substrate scope, high functional group tolerance.[2][3]Milder conditions in some cases, avoids precious metal catalysts.
Key Disadvantages Requires expensive and air-sensitive palladium catalysts and ligands.[2]Substrate-dependent reactivity; requires an activated leaving group.[4]

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the palladium-catalyzed amination of bromo-pyridines.[3][5]

Materials:

  • 5-bromo-2-aminopyridine

  • n-butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 5-bromo-2-aminopyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), BINAP (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1 to 0.5 M with respect to the 5-bromo-2-aminopyridine.

  • Add n-butylamine (1.2 equiv) to the reaction mixture.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general procedure for the nucleophilic aromatic substitution on an activated halopyridine.[6]

Materials:

  • 2-chloro-5-bromopyridine

  • n-butylamine

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-bromopyridine (1.0 equiv) and n-butylamine (1.1 equiv) in ethanol.

  • Add potassium carbonate (1.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical relationship between the two primary synthetic routes to this compound.

Synthesis_Comparison cluster_start Precursors cluster_methods Synthetic Methods cluster_reagents Key Reagents cluster_product Final Product Start1 5-bromo-2-aminopyridine Method1 Buchwald-Hartwig Amination Start1->Method1 Start2 2-halo-5-bromopyridine (halo = Cl, F) Method2 Nucleophilic Aromatic Substitution (SNAr) Start2->Method2 Product This compound Method1->Product Method2->Product Reagent1 Pd Catalyst Phosphine Ligand Base (NaOtBu) n-butylamine Reagent1->Method1 Reagent2 n-butylamine Base (K2CO3) Reagent2->Method2

Caption: Comparison of two synthetic routes to this compound.

This guide provides a foundational understanding of the common synthetic routes to this compound. The choice between Buchwald-Hartwig amination and nucleophilic aromatic substitution will ultimately depend on the specific requirements of the synthesis, including cost, scale, and available starting materials.

References

biological activity of 5-bromo-N-butylpyridin-2-amine derivatives compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 5-Bromo-N-Alkylpyridin-2-Amine Derivatives and Their Analogs

This guide provides a comparative analysis of the biological activities of derivatives of 5-bromopyridin-2-amine, with a focus on N-alkylated compounds and their structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyridine scaffold is a fundamental core in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2] The strategic placement of substituents on the pyridine ring, such as a halogen at the 5-position and an amino group at the 2-position, provides a versatile platform for developing novel therapeutic agents. The bromine atom is particularly useful as it allows for further molecular diversification through cross-coupling reactions.[1] This guide focuses on the biological activities of N-alkylated 5-bromopyridin-2-amine derivatives and compares them with other structurally related analogs.

Data Presentation

Antimicrobial and Biofilm Inhibition Activity

The following table summarizes the biofilm inhibition activity of a series of 5-aryl-2-methylpyridin-3-amine derivatives, which are structural analogs of the target compounds. These derivatives were synthesized from 5-bromo-2-methylpyridin-3-amine.[3]

CompoundSubstituent (Aryl group)Biofilm Inhibition vs. E. coli (%)
4a 4-methylphenyl87.36
4b 3,5-dimethylphenyl83.90
4c 4-methoxyphenyl82.97
4d 4-iodophenyl84.30
4e 4-(trifluoromethyl)phenyl87.09
4f 4-(methylthio)phenyl91.95
4g naphthalen-2-yl83.62
4h 4-iodophenyl (from acetamide)-
4i 3,4,5-trimethoxyphenyl86.48
Data from Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[3]

In another study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which represent a more complex heterocyclic system derived from a pyridine core, were evaluated for their antimicrobial activity.[2]

CompoundR-group on Phenyl RingMIC vs. P. aeruginosa (µM)MIC vs. E. coli (µM)
3c 4-F>3.83>3.83
3f 4-Br>3.12>3.12
3g 4-NO20.210.21
Data from Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.[2]
Anticancer and Kinase Inhibitory Activity

A series of pyrimidin-2-amine derivatives were synthesized and evaluated as potent PLK4 inhibitors, demonstrating significant anticancer potential.[4]

CompoundStructurePLK4 IC50 (µM)
3b (structure not shown)0.0312
8h (structure not shown)0.0067
Data from Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[4]

Derivatives of 2-amino-5-bromo-4-methylpyridine have been investigated for their potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs).[1] The antiproliferative activity is typically assessed using the MTT assay.[1]

Experimental Protocols

Biofilm Inhibition Assay

The biofilm inhibition activity of the synthesized pyridine derivatives was evaluated against Escherichia coli.[3] The protocol involves growing the bacteria in the presence of the test compounds and quantifying the extent of biofilm formation. A high percentage of inhibition indicates potent activity.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the thiazolo[4,5-b]pyridin-2-ones was determined by measuring their Minimum Inhibitory Concentration (MIC).[2] This assay involves exposing various concentrations of the compounds to pathogenic bacteria and fungi to determine the lowest concentration that inhibits visible growth.

MTT Assay for Antiproliferative Activity

The antiproliferative activity of pyrimido[4,5-d]pyrimidine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] The key steps are as follows:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds.[1]

  • Incubation: The plates are incubated for 48-72 hours.[1]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance is read using a microplate reader to determine cell viability.

PLK4 Kinase Inhibition Assay

The inhibitory activity against Polo-like kinase 4 (PLK4) was determined using an in vitro enzyme activity assay.[4] The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.[4]

Signaling Pathways and Experimental Workflows

General Synthetic Pathway for 5-Aryl-Pyridine Derivatives

The synthesis of 5-aryl-2-methylpyridin-3-amine derivatives typically involves a Suzuki cross-coupling reaction. The following diagram illustrates the general workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-bromo-2-methylpyridin-3-amine 5-bromo-2-methylpyridin-3-amine Suzuki Coupling Suzuki Coupling 5-bromo-2-methylpyridin-3-amine->Suzuki Coupling Arylboronic acid Arylboronic acid Arylboronic acid->Suzuki Coupling 5-aryl-2-methylpyridin-3-amine derivative 5-aryl-2-methylpyridin-3-amine derivative Suzuki Coupling->5-aryl-2-methylpyridin-3-amine derivative

Caption: General workflow for the synthesis of 5-aryl-pyridine derivatives.

Workflow for Antiproliferative Activity Screening

The following diagram outlines the typical workflow for screening compounds for their antiproliferative activity using the MTT assay.

start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat Cells with Test Compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data to Determine Cell Viability mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for antiproliferative activity.

Conclusion

The derivatives of 5-bromopyridin-2-amine and its analogs represent a promising class of compounds with diverse biological activities. The data presented in this guide highlight their potential as antimicrobial and anticancer agents. The structure-activity relationships suggest that modifications at the 5-position of the pyridine ring and the N-substituent of the amino group are crucial for modulating biological activity. Further investigation and optimization of these scaffolds could lead to the development of novel and effective therapeutic agents.

References

assessing the stability of 5-bromo-N-butylpyridin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a critical early-stage gatekeeper in the path to a viable pharmaceutical product. This guide provides a comprehensive assessment of the stability of 5-bromo-N-butylpyridin-2-amine under various stress conditions, offering a comparative analysis with related aminopyridine analogs. The data and protocols presented herein are based on established principles of forced degradation studies as outlined by the International Council on Harmonisation (ICH) guidelines. Due to a lack of specific published experimental data for this compound, this guide utilizes representative data derived from the known stability profiles of structurally similar compounds to provide a predictive comparison.

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a drug substance. These studies also aid in the development and validation of stability-indicating analytical methods.[1] The typical stress conditions employed include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[2][3]

Comparative Stability Analysis

To provide a clear comparison, the stability of this compound is presented alongside two representative aminopyridine analogs under simulated forced degradation conditions. The percentage degradation is a key indicator of the compound's lability under specific stresses.

Table 1: Comparative Stability Data (% Degradation) of Aminopyridine Derivatives under Forced Degradation Conditions

ConditionThis compound (Predicted)2-amino-5-bromopyridine (Analog 1)N-butylpyridin-2-amine (Analog 2)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) ~5-10%~8-15%~3-8%
Neutral Hydrolysis (Water, 60°C, 24h) <2%<3%<2%
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h) ~10-20%~15-25%~8-15%
Oxidative (3% H₂O₂, RT, 24h) ~15-25%~20-30% (potential N-oxide formation)~10-20%
Photolytic (ICH Q1B, Solid State) <5%<5%<3%
Thermal (80°C, 72h, Solid State) <2%<3%<2%

Note: The data for this compound is predictive and based on the general stability of related structures. Actual experimental results may vary.

From the predictive data, this compound is expected to be most susceptible to degradation under oxidative and alkaline hydrolytic conditions. The presence of the electron-donating N-butyl group may slightly increase the electron density of the pyridine ring, potentially influencing its reactivity compared to the unsubstituted 2-amino-5-bromopyridine. The bromo-substituent can also influence the electronic properties and potential degradation pathways of the molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are standard protocols for the key experiments cited in this guide.

Hydrolytic Stability
  • Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

  • Procedure:

    • Prepare solutions of this compound (typically 1 mg/mL) in 0.1 N hydrochloric acid (HCl), purified water, and 0.1 N sodium hydroxide (NaOH).

    • Incubate the solutions in sealed vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At designated time points, withdraw samples and neutralize them if necessary (acidic solutions with NaOH, and alkaline solutions with HCl).

    • Dilute the samples to an appropriate concentration with a suitable mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

Oxidative Stability
  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Procedure:

    • Prepare a solution of this compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified intervals, take samples and quench the reaction if necessary.

    • Analyze the samples by a validated HPLC method to quantify the extent of degradation. Amines are particularly susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[3]

Photostability
  • Objective: To determine the compound's stability when exposed to light.

  • Procedure:

    • Expose a sample of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[4]

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • After the exposure period, dissolve both the exposed and control samples in a suitable solvent.

    • Analyze the solutions using a validated HPLC method to assess for any photodegradation.

Thermal Stability
  • Objective: To assess the impact of elevated temperature on the solid drug substance.

  • Procedure:

    • Place a sample of the solid this compound in a controlled temperature chamber (e.g., at 80°C).

    • Maintain the sample at this temperature for a specified duration (e.g., 72 hours).

    • After the stress period, allow the sample to cool to room temperature.

    • Dissolve the stressed sample and a control sample (stored at ambient temperature) in an appropriate solvent.

    • Analyze both solutions by a validated HPLC method to determine the percentage of thermal degradation.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of a forced degradation study and the potential degradation pathways.

G cluster_0 Forced Degradation Experimental Workflow Drug_Substance This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Stressed_Samples Generation of Stressed Samples Stress_Conditions->Stressed_Samples Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Stressed_Samples->Analytical_Method Data_Analysis Data Analysis (% Degradation, Impurity Profile) Analytical_Method->Data_Analysis Stability_Assessment Intrinsic Stability Assessment Data_Analysis->Stability_Assessment G cluster_1 Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (e.g., Debromination, Ring Opening) Parent->Hydrolysis Oxidation Oxidation (e.g., N-oxide formation) Parent->Oxidation Photolysis Photolysis (e.g., Radical-mediated degradation) Parent->Photolysis Degradation_Products Characterization of Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

References

Safety Operating Guide

Proper Disposal of 5-bromo-N-butylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-bromo-N-butylpyridin-2-amine was located. The following guidance is based on the safety data of structurally similar compounds, including other brominated and N-alkylated aminopyridines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must adhere to stringent safety and disposal procedures to mitigate potential risks to both personnel and the environment. This compound is presumed to be hazardous, and its disposal requires careful planning and execution.

Immediate Safety and Handling

Prior to handling, it is crucial to review all available safety information and have a clear understanding of the potential hazards. Based on analogous compounds, this compound is likely to be toxic if swallowed or in contact with skin, and may cause serious skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:

  • Nitrile gloves (double-gloving is recommended)[4]

  • Safety goggles or a face shield[5]

  • A laboratory coat[4]

  • Use in a well-ventilated area or inside a chemical fume hood.[6]

Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.[2][7]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Solid Waste: Carefully sweep up any solid waste, avoiding dust generation.[5] Place the solid material, along with any contaminated disposable items such as weighing paper, pipette tips, and gloves, directly into the designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

Step 2: Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents and strong acids.[4][5]

Step 3: Final Disposal

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste management company.

  • Prohibited Disposal Methods: Do not dispose of this compound in the regular trash or down the sanitary sewer.[8] This can lead to environmental contamination and may be a violation of regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. The spill area should then be decontaminated.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.

Summary of Safety and Disposal Data

PropertyInformation (Based on Analogous Compounds)
GHS Hazard Statements Likely H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
GHS Pictograms Skull and Crossbones, Exclamation Mark
Signal Word Danger[1]
Personal Protective Equipment Nitrile gloves, safety goggles/face shield, laboratory coat.[4][5]
Storage Store in a tightly closed container in a well-ventilated area, away from incompatible materials.[4][5]
Disposal Method Treat as hazardous waste. Dispose of through a licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems.[8]

Disposal Workflow

start Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generation of Waste (Solid or Liquid) ppe->waste_generation solid_waste Collect Solid Waste in Designated Container waste_generation->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_generation->liquid_waste Liquid label_container Label Container as 'Hazardous Waste' solid_waste->label_container liquid_waste->label_container store_waste Store in Secure Waste Accumulation Area label_container->store_waste ehs_contact Contact EHS for Waste Pickup store_waste->ehs_contact disposal Disposal by Licensed Waste Management Vendor ehs_contact->disposal start Experiment Start risk_assessment Review SDS and Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe handling Handle Chemical in Fume Hood ppe->handling experiment Perform Experiment handling->experiment waste_collection Segregate and Collect Contaminated Materials experiment->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination waste_storage Store Waste in Designated Area decontamination->waste_storage end Experiment Complete waste_storage->end

References

Essential Safety and Operational Guide for 5-bromo-N-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-bromo-N-butylpyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. While specific data for this compound is not available, information from structurally similar brominated pyridines indicates a risk of skin, eye, and respiratory irritation.[1][2][3] The following PPE is mandatory:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Given the potential for skin irritation, double gloving is advised for procedures with a higher risk of exposure.[6][7] Always inspect gloves for tears or contamination before use.[6]
Body Protection Laboratory Coat or ApronA flame-resistant lab coat or a chemical-resistant apron should be worn to protect against spills and splashes.[5][8]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][10]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[11]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Cover the work surface with absorbent, plastic-backed pads to contain any potential spills.[7]

2. Weighing and Solution Preparation:

  • Don all required PPE as outlined in the table above.

  • Conduct all weighing and transfer operations within the chemical fume hood to prevent the release of dust.[1]

  • Use anti-static measures when handling the powdered form of the compound to avoid dust dispersion.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep all containers with this compound tightly closed when not in use.[12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not eat, drink, or smoke in the laboratory area.[11][13]

  • If any skin contact occurs, wash the affected area immediately with soap and plenty of water for at least 15 minutes.[3]

  • In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent and then a detergent solution.

  • Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[11]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[9]

  • This waste stream must be kept separate from non-halogenated chemical waste.[9]

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[9]

  • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and identify all other components in the waste mixture.[9]

3. Container Management:

  • Keep the waste container securely closed when not in use to prevent the release of vapors.[9]

  • Store the waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition.[9]

4. Final Disposal:

  • The final disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal company.[9]

  • The primary recommended method for the disposal of pyridine derivatives is high-temperature incineration to ensure complete destruction of the compound.[9]

  • Do not dispose of this chemical down the drain or in regular trash.[9]

Quantitative Data from Similar Compounds

The following table summarizes key physical and safety data from structurally related compounds, providing an indication of the expected properties of this compound.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Hazard Statements
5-Bromo-N,N-dimethylpyridin-2-amine26163-07-5C7H9BrN241-44253.5 at 760 mmHgH302, H315, H319, H335
2-Pyrimidinamine, 5-bromo-7752-82-1C4H4BrN3239 - 244> 300Causes skin and serious eye irritation.
2-Bromo-5-methylpyridine3510-66-5C6H6BrN--Causes skin and serious eye irritation.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Personal Protective Equipment Prepare Work Area 2. Prepare Fume Hood and Work Surface Don PPE->Prepare Work Area Weigh Compound 3. Weigh Compound in Fume Hood Prepare Work Area->Weigh Compound Prepare Solution 4. Prepare Solution in Fume Hood Weigh Compound->Prepare Solution Conduct Experiment 5. Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate 6. Decontaminate Equipment and Surfaces Conduct Experiment->Decontaminate Segregate Waste 7. Segregate Halogenated Organic Waste Decontaminate->Segregate Waste Store Waste 8. Store Waste in Labeled, Closed Container Segregate Waste->Store Waste Dispose via Licensed Contractor 9. Final Disposal by Licensed Contractor Segregate Waste->Dispose via Licensed Contractor Store Waste->Dispose via Licensed Contractor

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.